Methyllycaconitine citrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H58N2O17 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30?,33?,34-,35+,36-,37+;/m0./s1 |
InChI 键 |
INBLZNJHDLEWPS-AQAKVFPOSA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate on α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of neurological processes. This technical guide provides a comprehensive overview of the mechanism of action of MLA on α7 nAChRs, detailing its binding affinity, antagonistic properties, and impact on downstream signaling pathways. Detailed experimental protocols for studying MLA's interaction with α7 nAChRs are provided, along with a curated summary of quantitative binding data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and their functional consequences.
Introduction to α7 Nicotinic Acetylcholine Receptors
The α7 nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, as well as in the peripheral nervous system and on non-neuronal cells like immune cells.[1] Activation of α7 nAChRs by acetylcholine or other agonists leads to a conformational change that opens a central ion pore, resulting in the rapid influx of cations, most notably Ca²⁺. This calcium influx triggers a cascade of downstream signaling events that modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.[2] The diverse physiological roles of α7 nAChRs have made them a significant target for drug discovery in the context of neurodegenerative diseases, cognitive disorders, and inflammatory conditions.
Methyllycaconitine (MLA) Citrate: A Selective α7 nAChR Antagonist
Methyllycaconitine is a norditerpenoid alkaloid that acts as a highly selective and potent competitive antagonist of α7 nAChRs.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype. MLA competitively binds to the same orthosteric site as acetylcholine and other agonists, thereby preventing receptor activation and subsequent ion influx.[3]
Quantitative Analysis of MLA Binding Affinity
The binding affinity of MLA for α7 nAChRs has been quantified in numerous studies using various experimental techniques. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of MLA. Below is a summary of reported values from different experimental systems.
| Parameter | Value (nM) | Species/Tissue/Cell Line | Experimental Method | Reference |
| Ki | 1.4 | Rat Brain | Radioligand Binding Assay ([³H]MLA) | [4] |
| Ki | 1.8 ± 0.5 | Rat Brain | Radioligand Binding Assay ([³H]MLA) | [5] |
| Ki | 33 | Rat Striatum | Radioligand Binding Assay ([¹²⁵I]α-CTx-MII) | [6][7] |
| IC50 | 2 | Human α7 nAChRs | Not Specified | [3][8] |
| IC50 | 8.32 - 1000 | Not Specified | Not Specified | [1] |
| IC50 | 1.5 µM (1500 nM) | Human α4β2 nAChRs in HEK 293 cells | Patch-Clamp Electrophysiology | [9] |
Note: The variability in reported values can be attributed to differences in experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.
Mechanism of Action: Competitive Antagonism
MLA exerts its antagonistic effect by directly competing with agonists for the binding sites on the extracellular domain of the α7 nAChR. This competitive interaction prevents the agonist-induced conformational change necessary for channel opening.
Impact on Downstream Signaling Pathways
By blocking the initial Ca²⁺ influx through the α7 nAChR, MLA effectively inhibits the activation of several critical downstream signaling cascades.
Experimental Protocols for Studying MLA-α7 nAChR Interaction
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of MLA for α7 nAChRs. It involves competing the binding of a radiolabeled ligand (e.g., [³H]methyllycaconitine) with unlabeled MLA in a preparation of tissue or cells expressing the receptor.
5.1.1. Materials
-
Tissue/Cell Preparation: Rat brain tissue (e.g., hippocampus or whole brain) or cell lines expressing α7 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]methyllycaconitine ([³H]MLA).
-
Unlabeled Ligand: Methyllycaconitine citrate.
-
Homogenization Buffer: 0.32 M sucrose, 1 mM EDTA, 0.1 mM phenylmethylsulphonyl fluoride (B91410) (PMSF), 0.01% (w/v) NaN₃, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 1 mM nicotine).
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Scintillation cocktail and counter.
5.1.2. Protocol
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]MLA and varying concentrations of unlabeled MLA.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]MLA against the concentration of unlabeled MLA. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the ion flow through α7 nAChRs expressed in Xenopus oocytes and to characterize the antagonistic effects of MLA.
5.2.1. Materials
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
ND-96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Collagenase solution for oocyte defolliculation.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes (filled with 3 M KCl).
-
Perfusion system.
-
Acetylcholine (ACh) and this compound solutions.
5.2.2. Protocol
-
Oocyte Preparation: Surgically remove ovary lobes from a Xenopus laevis frog and treat with collagenase to isolate individual oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the α7 nAChR subunit and incubate in ND-96 buffer for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND-96 buffer.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -50 mV to -70 mV.
-
-
Drug Application:
-
Apply a concentration of ACh that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
Co-apply or pre-apply varying concentrations of MLA with the same concentration of ACh.
-
-
Data Acquisition and Analysis: Record the changes in membrane current in response to drug application. The inhibition of the ACh-induced current by MLA is used to determine the IC50 of MLA.
Calcium Imaging Assay
This cell-based functional assay measures changes in intracellular calcium concentration in response to α7 nAChR activation and its inhibition by MLA.
5.3.1. Materials
-
HEK293 cells stably or transiently expressing α7 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Cell culture medium and reagents.
-
Fluorescence microscope or plate reader.
-
Agonist (e.g., nicotine (B1678760) or choline) and antagonist (MLA) solutions.
-
Positive allosteric modulator (PAM), such as PNU-120596, to enhance the α7 nAChR response.[6]
5.3.2. Protocol
-
Cell Culture and Dye Loading: Culture HEK293 cells expressing α7 nAChRs. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Drug Application:
-
Add an agonist to stimulate the α7 nAChRs and record the increase in fluorescence.
-
In separate wells, pre-incubate the cells with varying concentrations of MLA before adding the agonist.
-
-
Fluorescence Measurement: Record the fluorescence changes over time.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by MLA is used to determine its IC50.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of α7 nAChR function. Its high potency and selectivity as a competitive antagonist allow for the precise dissection of α7 nAChR-mediated signaling pathways in both healthy and diseased states. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate mechanism of action of MLA and to aid in the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
The Dual Alkaloidal Profile of Delphinium brownii Seeds: A Technical Guide to Methyllycaconitine and Browniine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seeds of Delphinium brownii, a plant species within the Ranunculaceae family, are a significant source of complex norditerpenoid alkaloids. This technical guide provides an in-depth overview of two key alkaloids isolated from these seeds: the potent and toxic methyllycaconitine (B43530) (MLA), and the lesser-studied browniine (B1606527). The document details their chemical structures, physicochemical properties, and known biological activities, with a particular focus on the neuromuscular blocking action of MLA through its antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). Comprehensive experimental protocols for the extraction, isolation, and characterization of these alkaloids are presented, supported by quantitative data and spectroscopic information. Furthermore, this guide illustrates the key signaling pathway affected by MLA and provides a workflow for its isolation and analysis, rendered in the DOT language for clarity and reproducibility. This resource is intended to serve as a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.
Introduction
The genus Delphinium, commonly known as larkspur, is a rich source of structurally diverse and biologically active diterpenoid and norditerpenoid alkaloids[1]. These compounds have garnered significant interest due to their wide range of pharmacological and toxicological properties[1]. Delphinium brownii Rydb., a species native to Western Canada, is particularly notable for its toxicity to livestock, a characteristic primarily attributed to its alkaloid content[2].
Historically, the focus of phytochemical investigations into D. brownii has been on identifying the principal toxic constituents. Early research led to the isolation of the norditerpenoid alkaloid browniine[2][3]. However, subsequent studies identified methyllycaconitine (MLA) as the main toxic component, a potent neuromuscular blocking agent[2]. This guide will delve into the chemistry and pharmacology of both MLA and browniine from D. brownii seeds, providing a comprehensive resource for the scientific community.
Alkaloid Profiles
The two primary norditerpenoid alkaloids of interest in Delphinium brownii seeds are methyllycaconitine and browniine. While MLA is the principal toxin, browniine is also a significant constituent.
Methyllycaconitine (MLA)
Methyllycaconitine is a C19-norditerpenoid alkaloid known for its high toxicity, which stems from its potent antagonism of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.
Browniine
Browniine is another C19-norditerpenoid alkaloid found in D. brownii. While less toxic than MLA, it is a significant component of the plant's alkaloidal mixture.
Quantitative Data
Table 1: Physicochemical and Toxicological Data for Methyllycaconitine (MLA)
| Parameter | Value | Reference |
| Molecular Formula | C37H50N2O10 | [3] |
| Molar Mass | 682.811 g/mol | [3] |
| Melting Point (Hydriodide salt) | 201 °C | [4] |
| Melting Point (Perchlorate salt) | 195 °C | [4] |
| Solubility | Soluble in chloroform (B151607), poorly soluble in water. | [4] |
| LD50 (mouse, i.p.) | 3-5 mg/kg | [4] |
| LD50 (rat, i.p.) | ~5 mg/kg | [4] |
Table 2: Spectroscopic Data for Methyllycaconitine (MLA) Analogues
Note: The following data is for synthetic analogues of MLA, as detailed data for the natural product was not available in the search results. This data is provided as a reference for the types of spectroscopic information required for full characterization.
| Compound/Fragment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z | Reference |
| AE-Bicyclic Core Analogue (Ethyl Ester) | 1.10 (t, J=7.2 Hz, 3H), 1.28 (t, J=7.1 Hz, 3H), 1.46-1.57 (m, 1H), 2.00-2.18 (m, 2H), 2.19-2.28 (m, 1H), 2.37-2.60 (m, 5H), 2.78-2.90 (m, 1H), 2.94 (d, J=12.0 Hz, 1H), 3.15 (d, J=11.1 Hz, 1H), 3.22 (d, J=11.4 Hz, 1H), 4.21 (q, J=7.1 Hz, 2H) | 12.7, 14.1, 20.5, 34.1, 36.8, 47.2, 51.1, 58.8, 59.9, 61.0, 61.6, 171.1, 212.6 | calcd. for C₁₂H₁₉NO₃Na: 248.1263, found: 248.1262 [M+Na]⁺ | [3] |
| AE-Bicyclic Core Analogue (Methyl Ester) | 1.26 (t, J=7.1 Hz, 3H), 1.49-1.57 (m, 1H), 2.00-2.09 (m, 1H), 2.10-2.17 (m, 1H), 2.15-2.29 (m, 1H), 2.25 (s, 3H), 2.40-2.45 (m, 1H), 2.50 (dddd, J=14.2, 12.3, 6.3, 2.0 Hz, 1H), 2.59 (dd, J=11.2, 3.8 Hz, 1H), 2.76-2.89 (m, 1H), 2.96 (dd, J=11.3, 1.9 Hz, 1H), 3.04 (dt, J=11.2, 2.3 Hz, 1H), 3.11 (dd, J=11.5, 2.2 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H) | Not provided | calcd. for C₁₂H₁₉NO₃Na: 248.1263, found: 248.1262 [M+Na]⁺ | [3] |
Table 3: Physicochemical Data for Browniine
| Parameter | Value | Reference |
| Molecular Formula | C25H41NO7 | [2][3] |
| Molar Mass | 467.6 g/mol | Calculated |
Note: Detailed spectroscopic and toxicological data for browniine were not available in the provided search results.
Experimental Protocols
The following sections outline the general procedures for the extraction, isolation, and characterization of norditerpenoid alkaloids from Delphinium seeds.
Extraction of Alkaloids
A general protocol for the extraction of alkaloids from plant material involves the following steps:
-
Grinding: The dried and powdered plant material (seeds) is first defatted to remove oils and other lipids. This is typically achieved by extraction with a nonpolar solvent such as petroleum ether or hexane.
-
Extraction: The defatted plant material is then subjected to extraction with a polar solvent, such as methanol (B129727) or ethanol, to isolate the alkaloids. This can be done using methods like Soxhlet extraction or maceration.
-
Acid-Base Partitioning: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., dilute tartaric acid) and an organic solvent (e.g., ethyl acetate). The basic alkaloids will partition into the acidic aqueous layer as their salts.
-
Basification and Re-extraction: The acidic aqueous layer is then made alkaline with a base like ammonia (B1221849) or sodium carbonate. This liberates the free alkaloid bases, which can then be extracted back into an organic solvent.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.
Isolation and Purification
The crude alkaloid mixture can be separated into individual compounds using various chromatographic techniques:
-
Column Chromatography: The crude mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity (e.g., chloroform with increasing amounts of methanol) is used to elute the different alkaloids.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography can be achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase or normal-phase HPLC is employed.
Characterization
The structure of the isolated alkaloids is elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule.
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of Methyllycaconitine (MLA)
Methyllycaconitine exerts its toxic effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates the simplified signaling pathway at a neuromuscular junction, showing how MLA blocks the action of the neurotransmitter acetylcholine (ACh).
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of Methyllycaconitine (MLA).
Experimental Workflow for Alkaloid Isolation and Analysis
The following diagram outlines the general workflow for the isolation and analysis of norditerpenoid alkaloids from Delphinium brownii seeds.
Caption: General experimental workflow for the isolation and analysis of alkaloids from Delphinium brownii seeds.
Conclusion
Delphinium brownii seeds are a rich source of the potent neurotoxin methyllycaconitine and the related norditerpenoid alkaloid browniine. The well-documented antagonistic activity of MLA at nicotinic acetylcholine receptors makes it a valuable tool for neuropharmacological research, despite its significant toxicity. This technical guide has provided a consolidated overview of the current knowledge on these alkaloids, including their chemical properties, toxicological data, and the experimental procedures for their isolation and characterization. The provided diagrams of the MLA signaling pathway and the general experimental workflow serve as clear visual aids for researchers. Further investigation is warranted to fully characterize the alkaloid profile of D. brownii seeds, including the precise quantification of its major constituents and a more detailed elucidation of the biological activities of browniine and other minor alkaloids. Such research will not only enhance our understanding of the toxicology of this plant but may also unveil new avenues for the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
The Dawn of Discovery: Unraveling the Secrets of Methyllycaconitine
A Technical Guide to the Early Research on the Discovery and Isolation of a Potent Neuronal Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as an invaluable tool in neuropharmacological research. Its journey from a constituent of toxic larkspur to a refined molecular probe is a testament to the evolution of natural product chemistry. This technical guide delves into the seminal early research that led to the discovery and isolation of MLA, providing a detailed account of the pioneering extraction, purification, and characterization methodologies. By revisiting these foundational studies, we aim to offer a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development, highlighting the logical progression and technical ingenuity that paved the way for our current understanding of this remarkable alkaloid.
Introduction: The Enigmatic Toxicity of Delphinium
The story of Methyllycaconitine begins not in a pristine laboratory, but in the rangelands where species of Delphinium (larkspur) have long been recognized for their toxicity to livestock.[1] This toxicity spurred early chemical investigations into the plant's constituents, with the goal of identifying the responsible toxic principles. These early endeavors were characterized by the classical methods of phytochemistry: solvent extraction, fractional precipitation, and crystallization.
The Pioneering Isolations: A Tale of Two Chemists
The initial isolation of the compound that would later be named Methyllycaconitine is credited to R.H.F. Manske in the late 1930s and early 1940s from the seeds of Delphinium brownii.[2] However, due to difficulties in obtaining the alkaloid in a sufficiently pure crystalline form, Manske refrained from formally naming the substance.[1]
It was not until 1943 that John Goodson, working at the Wellcome Chemical Research Laboratories in London, successfully isolated a purer, crystalline form of the alkaloid from the seeds of Delphinium elatum.[1] Goodson's work was pivotal, as it provided a stable, characterizable sample of the compound, which he named "methyl-lycaconitine."
Early Isolation Methodologies
Experimental Protocol: Generalised Early Alkaloid Extraction from Delphinium Seeds
-
Maceration and Extraction:
-
Finely ground Delphinium seeds were macerated with a suitable organic solvent, often a chlorinated one like chloroform (B151607) or an alcohol such as ethanol, sometimes acidified to facilitate alkaloid salt formation.
-
The extraction was typically carried out over several days at room temperature with agitation to ensure maximum dissolution of the alkaloids.
-
-
Acid-Base Extraction for Purification:
-
The crude solvent extract was concentrated under reduced pressure.
-
The resulting residue was then subjected to an acid-base extraction. The residue was dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid), which protonated the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This acidic solution was then washed with a water-immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The acidic aqueous layer containing the alkaloid salts was then basified with a base like ammonia (B1221849) or sodium carbonate. This deprotonated the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The free-base alkaloids were then extracted back into an organic solvent.
-
-
Fractional Crystallization:
-
The organic extract containing the crude alkaloid mixture was concentrated.
-
Purification of the target alkaloid, in this case, MLA, was often achieved through repeated fractional crystallization from various solvents. This painstaking process relied on slight differences in the solubility of the different alkaloids present in the mixture.
-
Diagram: Early Isolation Workflow for Methyllycaconitine
Structural Elucidation: A Puzzle Solved Over Decades
The determination of MLA's complex norditerpenoid structure was a significant challenge for the analytical techniques of the mid-20th century. Early characterization would have relied on classical methods such as:
-
Melting Point Determination: To assess purity.
-
Elemental Analysis: To determine the empirical formula.
-
Colorimetric Tests: For the qualitative identification of an alkaloid.
The complete molecular structure, with one stereochemical error, was first proposed by Kuzovkov and Platonova in 1959.[1] Their work was partially supported by X-ray crystallography of an MLA derivative, a cutting-edge technique for the time, performed by Maria Przybylska. This initial structure was widely accepted for over two decades.
It wasn't until the early 1980s that the stereochemistry at the C-1 position was revised by Pelletier and his colleagues, leading to the currently accepted structure of Methyllycaconitine.
Diagram: Logical Flow of Early Structural Elucidation of MLA
A More Modern Approach: The Work of Pelletier
In the latter half of the 20th century, advancements in chromatographic techniques revolutionized natural product isolation. A more contemporary isolation procedure for MLA was described by S.W. Pelletier and his team, who utilized the seeds of Consolida ambigua (garden larkspur). While the full, detailed protocol from the original publication is not presented here, it would have undoubtedly employed column chromatography (e.g., silica (B1680970) gel or alumina) for a more efficient and scalable purification of MLA compared to the fractional crystallization methods of the 1940s.
Early Biological Investigations: From Toxin to Tool
The initial interest in MLA was driven by its toxicity. Early pharmacological studies, such as those by Kuzovkov and Bocharnikova in 1958, noted its "curare-like" properties, indicating an effect on neuromuscular transmission.[1] Subsequent research confirmed that MLA acts as an antagonist at nicotinic acetylcholine receptors, with a particularly high affinity for the α7 subtype. This discovery transformed MLA from a mere toxin into a highly specific molecular probe, enabling detailed studies of the pharmacology and physiology of this important receptor.
Conclusion: A Legacy of Discovery
The early research on the discovery and isolation of Methyllycaconitine laid the critical groundwork for its current status as an indispensable tool in neuroscience. The progression from the painstaking isolation of an unnamed substance by Manske to the refined purification and structural elucidation by Goodson, Kuzovkov, Platonova, Przybylska, and Pelletier showcases the remarkable advancements in natural product chemistry throughout the 20th century. This historical perspective not only enriches our understanding of MLA but also serves as an inspiration for the continued exploration of the vast chemical diversity of the natural world in the quest for new scientific tools and therapeutic agents.
References
The Binding Affinity of Methyllycaconitine Citrate to Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a norditerpenoid alkaloid that has garnered significant attention in the scientific community for its potent and selective antagonistic activity at specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial mediators of synaptic transmission in the central and peripheral nervous systems, and their dysfunction is implicated in a range of neurological disorders. This technical guide provides a comprehensive overview of the binding affinity of MLA for various nAChR subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways modulated by these receptors.
Data Presentation: Binding Affinity of Methyllycaconitine Citrate
The binding affinity of MLA for different nAChR subtypes is typically quantified using inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). The following table summarizes the available quantitative data, providing a comparative overview of MLA's selectivity. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity.
| nAChR Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Species/Tissue/Cell Line | Radioligand/Agonist | Reference |
| α7 | 1.4 nM | Rat brain membranes | [³H]MLA | [1] | |
| 1.8 nM (Kᵢ for [³H]MLA displacement by α-bungarotoxin) | Rat brain membranes | [³H]MLA | [1] | ||
| 2.3 - 26.6 µM (for MLA analogs) | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | ||
| α4β2 | > 40 nM | ~7 x 10⁻⁷ M | Avian DNA expressed in Xenopus oocytes | [3] | |
| 53.2 µM (without preincubation), 11.6 µM (with preincubation) for an MLA analog | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | ||
| α3β4 | 222.3 µM (EC₅₀ for Acetylcholine) | Rat nAChRs expressed in Xenopus oocytes | Acetylcholine | [2] | |
| α3β2 | ~8 x 10⁻⁸ M | Avian DNA expressed in Xenopus oocytes | [3] | ||
| α6β2β3 * | 33 nM | Rat striatum | [¹²⁵I]α-CTx-MII | [4] | |
| Muscle-type | ~8 x 10⁻⁶ M | Human muscle | [¹²⁵I]α-bungarotoxin | [3] | |
| Torpedo | ~1 x 10⁻⁶ M | Torpedo electric ray | [¹²⁵I]α-bungarotoxin | [3] |
Note: The term α6β2β3 indicates the potential presence of other subunits in the receptor complex.
Experimental Protocols
The determination of binding affinities for compounds like MLA relies on precise and reproducible experimental methodologies. The two primary techniques employed are competitive radioligand binding assays and electrophysiological measurements.
Competitive Radioligand Binding Assay
This method quantifies the ability of an unlabeled compound (the competitor, e.g., MLA) to displace a radiolabeled ligand with a known high affinity for the target receptor.
1. Receptor Preparation:
-
Tissue Homogenates: A specific brain region or tissue known to express the nAChR subtype of interest (e.g., rat hippocampus for α7 receptors) is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Cell Lines: Cells stably expressing a specific nAChR subtype are harvested and subjected to homogenization.
-
Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Assay Procedure:
-
A constant concentration of a suitable radioligand (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin for α7 receptors) is incubated with the prepared receptor membranes.
-
A range of concentrations of the unlabeled competitor (MLA citrate) is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known potent, unlabeled ligand for the same receptor.
-
Total binding is measured in the absence of any competitor.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal dose-response curve.
-
The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding, is determined from this curve using non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells, directly measure the functional consequences of antagonist binding.
1. Receptor Expression:
-
For heterologous expression systems, cRNA or cDNA encoding the desired nAChR subunits is injected into Xenopus oocytes or transfected into a mammalian cell line (e.g., HEK293 or CHO cells). The cells are then incubated for a period to allow for receptor expression and insertion into the cell membrane.
2. Cell Preparation and Recording:
-
An oocyte or a single cell is placed in a recording chamber and continuously perfused with a physiological saline solution.
-
The cell membrane potential is clamped at a holding potential (e.g., -70 mV) using microelectrodes.
3. Agonist and Antagonist Application:
-
A known concentration of a nAChR agonist (e.g., acetylcholine) is applied to the cell to elicit an inward current, which is recorded.
-
To determine the inhibitory effect of MLA, the cells are pre-incubated with varying concentrations of MLA for a specific duration before co-application with the agonist.
-
The reduction in the agonist-induced current in the presence of MLA is measured.
4. Data Analysis:
-
The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of MLA.
-
The percentage of inhibition is calculated for each MLA concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the MLA concentration.
-
The IC₅₀ value, the concentration of MLA that causes a 50% reduction in the agonist-induced current, is determined from this curve.
Signaling Pathways
Nicotinic acetylcholine receptors primarily function as ligand-gated ion channels, but some subtypes, notably α7, can also engage in metabotropic signaling.
α7 nAChR Signaling
The α7 nAChR is unique in its high permeability to calcium ions (Ca²⁺), which allows it to initiate a variety of intracellular signaling cascades.
-
Ionotropic Signaling: Upon binding of an agonist like acetylcholine, the α7 nAChR channel opens, leading to a rapid influx of Ca²⁺ and sodium (Na⁺) ions. This influx causes membrane depolarization, which can trigger the opening of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels. This rise in intracellular Ca²⁺ is a critical second messenger that can activate numerous downstream enzymes and signaling pathways.
-
Metabotropic Signaling: The α7 nAChR can also couple to G-proteins, particularly Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺. Furthermore, α7 nAChR activation has been linked to the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in neuroinflammation and cell survival.
α4β2 nAChR Signaling
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key player in cognitive function and nicotine (B1678760) addiction. Its primary signaling mechanism is ionotropic.
-
Ionotropic Signaling: Activation of the α4β2 nAChR by acetylcholine or nicotine leads to the opening of its ion channel, which is permeable to Na⁺ and potassium (K⁺) ions, and to a lesser extent, Ca²⁺. The influx of Na⁺ is the dominant current, resulting in membrane depolarization and the generation of an excitatory postsynaptic potential. This can lead to the firing of action potentials and the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine. The α4β2 receptor can exist in two main stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit different sensitivities to agonists and have distinct physiological roles.
Conclusion
This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors, exhibiting high affinity and selectivity for the α7 subtype. Understanding its binding profile across a range of nAChR subtypes is crucial for interpreting experimental results and for the development of novel therapeutics targeting these receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this dynamic field. Further research into the nuances of MLA's interactions with different receptor stoichiometries and its effects on downstream signaling will continue to illuminate the complex roles of nicotinic acetylcholine receptors in health and disease.
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Methyllycaconitine Citrate and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its unique structure and pharmacological profile have made it a critical tool for neuroscience research and a lead compound for drug development. This technical guide provides a comprehensive overview of the structural analysis of Methyllycaconitine citrate (B86180) and its synthetic analogs. It details the experimental protocols for structural elucidation, including spectroscopic and crystallographic methods, and presents quantitative data on the structure-activity relationships of these compounds. Furthermore, it visualizes the key signaling pathways modulated by MLA and outlines a typical experimental workflow for its characterization.
Introduction
Methyllycaconitine is a structurally complex norditerpenoid alkaloid characterized by a highly oxygenated hexacyclic core.[3] The citrate salt of MLA is the most common commercially available form and is soluble in water, facilitating its use in biological assays.[3] The primary mechanism of action of MLA is the competitive antagonism of α7 nAChRs, although it can interact with other nAChR subtypes at higher concentrations.[4][5] The unique N-(2-carboxyphenyl)-methylsuccinamido-ester side chain is crucial for its high affinity and selectivity.[5] Understanding the intricate three-dimensional structure of MLA and its analogs is paramount for designing novel therapeutic agents with improved selectivity and pharmacokinetic properties.
Structural Elucidation of Methyllycaconitine and Its Analogs
The definitive structure of Methyllycaconitine was established through a combination of spectroscopic techniques and X-ray crystallography of a chemical derivative. The stereochemistry of the methoxy (B1213986) group at the C-1 position was a critical detail that was revised in the early 1980s.[1] The structural analysis of novel analogs follows a similar comprehensive approach.
Isolation and Purification
MLA is naturally found in the seeds of various Delphinium (larkspur) species.[3] A general procedure for its isolation involves:
-
Extraction: Dried and ground plant material (e.g., seeds of Delphinium elatum) is subjected to maceration with a suitable solvent, such as ethanol.[6]
-
Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer is then basified, and the alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is subjected to repeated column chromatography over silica (B1680970) gel and/or alumina (B75360) to isolate MLA.[6] High-performance liquid chromatography (HPLC) is employed for the final purification to achieve high purity.[1]
Spectroscopic Characterization
A suite of spectroscopic methods is employed for the structural confirmation of MLA and the characterization of its analogs.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Reveals the number of distinct carbon atoms and their chemical shifts.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal and geminal proton relationships.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for assembling the carbon skeleton and identifying quaternary carbons.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Establishes through-space proximity of protons, which is vital for determining the stereochemistry of the molecule.[1]
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the substructures of the molecule, aiding in the identification of known compounds and the characterization of new analogs.[9][10] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these types of compounds.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While the free base of MLA has not been crystallized, the structure of a chemical derivative has been determined by this method, which was instrumental in confirming the overall molecular architecture.[1] Obtaining suitable crystals for X-ray analysis is a critical and often challenging step.[11]
Quantitative Data of Methyllycaconitine and Analogs
The following tables summarize key quantitative data for Methyllycaconitine and some of its analogs, highlighting their activity at different nAChR subtypes.
Table 1: Inhibitory Activity of Methyllycaconitine and Analogs at nAChRs
| Compound | nAChR Subtype | IC₅₀ (µM) | Assay Conditions | Reference |
| Methyllycaconitine (MLA) | α7 | 0.0014 (Ki) | Rat brain membranes | [4] |
| α4β2 | > 40 (Ki) | Rat brain membranes | [4] | |
| α3β4 | - | - | ||
| Azatricyclic anthranilate ester | α7 | Competitive | Xenopus oocytes | [5] |
| α4β2 | Non-competitive | Xenopus oocytes | [5] | |
| α3β4 | Mixed | Xenopus oocytes | [5] | |
| Azabicyclic alcohol | α4β2 | 11.6 | Xenopus oocytes | [5] |
| Azabicyclic anthranilate ester | α7 | Competitive | Xenopus oocytes | [5] |
Table 2: ¹H NMR Spectroscopic Data for a Simplified AE-bicyclic Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| NCH₂CH₃ | 1.10 | t | 7.2 |
| OCH₂CH₃ | 1.28 | t | 7.1 |
| H7eq | 1.46-1.57 | m | - |
| H6ax, H6eq | 2.00-2.18 | m | - |
| H8eq | 2.19-2.28 | m | - |
| NCH₂CH₃, H5, H8ax, H4ax | 2.37-2.60 | m | - |
| H7ax | 2.78-2.90 | m | - |
| H2ax | 2.94 | d | 12.0 |
| H4eq | 3.15 | d | 11.1 |
| H2eq | 3.22 | d | 11.4 |
| OCH₂CH₃ | 4.21 | q | 7.1 |
| Data from a representative analog. Specific shifts will vary between different analogs. |
Table 3: ¹³C NMR Spectroscopic Data for a Simplified AE-bicyclic Analog
| Carbon | Chemical Shift (δ, ppm) |
| NCH₂CH₃ | 12.7 |
| OCH₂CH₃ | 14.1 |
| C7 | 20.5 |
| C6 | 34.1 |
| C8 | 36.8 |
| C5 | 47.2 |
| NCH₂CH₃ | 51.1 |
| C1 | 58.8 |
| C4 | 59.9 |
| OCH₂CH₃ | 61.0 |
| C2 | 61.6 |
| ester | 171.1 |
| C9 | 212.6 |
| Data from a representative analog. Specific shifts will vary between different analogs. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural and functional analysis of MLA and its analogs.
General Protocol for 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY: Run a gradient-enhanced COSY experiment to establish ¹H-¹H correlations. Key parameters include spectral width in both dimensions, number of increments, and number of scans per increment.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. Optimize the ¹JCH coupling constant (typically ~145 Hz).
-
HMBC: Perform a gradient-enhanced HMBC experiment to identify long-range ¹H-¹³C correlations. Set the long-range coupling constant to an appropriate value (e.g., 8 Hz).
-
Data Processing: Process the 2D data using appropriate software (e.g., Bruker TopSpin, Mnova) involving Fourier transformation, phase correction, and baseline correction.
Protocol for nAChR Competitive Binding Assay
This protocol is adapted for a competitive binding assay using a radiolabeled ligand, such as [³H]-MLA or [³H]-epibatidine, to determine the binding affinity of unlabeled MLA analogs.[12][13]
-
Membrane Preparation: Prepare membranes from a source rich in the nAChR subtype of interest (e.g., rat brain for α7 and α4β2 nAChRs).[13]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., phosphate-buffered saline).
-
Competition Assay: In a microtiter plate, add the membrane preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (MLA analog).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value.
Protocol for Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to functionally characterize the effects of MLA and its analogs on nAChRs expressed in Xenopus oocytes.[14][15][16][17]
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α7 for homomeric receptors, or a combination of α and β subunits for heteromeric receptors).[14]
-
Incubation: Incubate the injected oocytes for 1-5 days at 17°C to allow for receptor expression.[14]
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND-96).
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).[14]
-
-
Drug Application:
-
Apply a known concentration of acetylcholine (ACh) to elicit a baseline current response.
-
Pre-incubate the oocyte with the test compound (MLA or analog) for a defined period (e.g., 5 minutes).[14]
-
Co-apply ACh and the test compound and record the resulting current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Construct concentration-response curves to determine the IC₅₀ of the antagonist.
Signaling Pathways and Experimental Workflows
The interaction of MLA and its analogs with nAChRs initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflow for Structural Analysis
Conclusion
The structural analysis of Methyllycaconitine citrate and its analogs is a multifaceted process that combines classical natural product chemistry with modern analytical techniques. A thorough understanding of their three-dimensional structure is inextricably linked to deciphering their pharmacological activity at nicotinic acetylcholine receptors. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the development of novel ligands with therapeutic potential for a range of neurological disorders. The continued exploration of the structure-activity relationships of MLA analogs will undoubtedly lead to the design of more potent and selective modulators of nAChR function.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. color | Graphviz [graphviz.org]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.4. Electrophysiological Activity on Different nAChRs [bio-protocol.org]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Delphinium Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo toxicological profile of Delphinium alkaloids, a group of potent norditerpenoid alkaloids found in plants of the Delphinium genus (larkspur). These compounds are of significant interest due to their neurotoxic properties, which pose a threat to livestock and have potential pharmacological applications. This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes the primary mechanism of action.
Core Toxicological Data
The toxicity of Delphinium species is primarily attributed to two classes of norditerpenoid alkaloids: the highly toxic N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, such as methyllycaconitine (B43530) (MLA), and the less toxic 7,8-methylenedioxylycoctonine (MDL)-type alkaloids.[1][2] Research has shown that while MSAL-type alkaloids are the main drivers of toxicity, MDL-type alkaloids can exacerbate their effects.[3]
Acute Toxicity Data (LD50)
The median lethal dose (LD50) is a critical measure of acute toxicity. The following tables summarize reported LD50 values for various Delphinium alkaloids and extracts in different animal models.
| Alkaloid/Extract | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Delphinine | Rabbit, Dog | Parenteral | 1.5 - 3.0 | [4] |
| Methyllycaconitine (MLA) | Mouse | Parenteral | 3.0 - 5.0 | [5] |
| Methyllycaconitine (MLA) | Frog | Parenteral | 3.0 - 4.0 | [5] |
| Methyllycaconitine (MLA) | Rabbit | Parenteral | 2.0 - 3.0 | [5] |
| D. barbeyi (Total Alkaloid Extract) | Mouse | Oral Gavage | 9.8 ± 1.4 | [6] |
| D. occidentale (Total Alkaloid Extract) | Mouse | Oral Gavage | 50.3 ± 1.5 | [6] |
| D. andersonii (Total Alkaloid Extract) | Mouse | Not Specified | 9.8 | [7] |
| D. stachydeum (Paradise Valley, NV) | Mouse | Oral Gavage | 71 ± 3.4 | [6] |
| D. stachydeum (McDermitt, OR) | Mouse | Oral Gavage | 75.7 ± 3.1 | [6] |
Table 1: Comparative LD50 Values of Delphinium Alkaloids and Extracts.
Toxicokinetics of Delphinium Alkaloids in Cattle
Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of toxins. The following table summarizes key toxicokinetic parameters for methyllycaconitine (MLA) and deltaline (B108805) in cattle after oral administration of Delphinium plant material.
| Alkaloid | Delphinium Species Administered | Dose (mg/kg MSAL-type) | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) |
| Methyllycaconitine | D. barbeyi | 8 | 831 ± 369 ng/mL | 6 hours |
| Deltaline | D. barbeyi | 8 | 488 ± 272 ng/mL | 3 hours |
| Methyllycaconitine | D. glaucescens | 8 | 497 ± 164 ng/mL | 18 hours |
| Methyllycaconitine | D. glaucescens | 17 | 1089 ± 649 ng/mL | 24 hours |
Table 2: Toxicokinetic Parameters of Delphinium Alkaloids in Cattle.[8]
It is recommended that approximately 7 days are required to clear 99% of the toxic alkaloids from the serum of animals orally dosed with D. barbeyi or D. glaucescens.[8]
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for Delphinium alkaloids is the blockade of neuromuscular transmission.[9] These alkaloids, particularly the MSAL-type, act as competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[10] This antagonism prevents acetylcholine from binding to its receptor, leading to muscle weakness, paralysis, and ultimately, death from respiratory failure.[2][4]
While the primary toxic effect is neuromuscular blockade, some Delphinium alkaloids have been investigated for their effects on other signaling pathways in different contexts. For instance, certain alkaloids have shown anti-inflammatory and anti-oxidative stress activity through the NF-κB signaling pathway in vitro.[11]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of toxicity. Below are outlines of key experimental methodologies for studying the in vivo toxicology of Delphinium alkaloids.
Alkaloid Extraction and Preparation for In Vivo Studies
A standardized extraction method is crucial for comparing the toxicity of different Delphinium species.
Objective: To extract and quantify total and specific alkaloids from plant material for administration to animal models.
Materials:
-
Dried and ground Delphinium plant material.
-
Methanol
-
Chloroform
-
Ammonium hydroxide
-
Sulfuric acid
-
Liquid chromatography-mass spectrometry (LC-MS) system for quantification.
Protocol:
-
Extract a known weight of dried plant material with methanol.
-
Perform an acid-base liquid-liquid extraction to isolate the alkaloid fraction.
-
The crude alkaloid extract is then dissolved in a suitable solvent.
-
Quantify the concentration of total alkaloids and specific alkaloids of interest (e.g., MLA) using a validated LC-MS method.[12]
-
Prepare the final dosing solutions by diluting the quantified extract in a vehicle appropriate for the chosen route of administration (e.g., saline for injection, water or oil for oral gavage).
Acute Toxicity (LD50) Determination in a Murine Model
The mouse is a commonly used model for determining the acute toxicity of Delphinium alkaloids.[12][13]
Objective: To determine the median lethal dose (LD50) of a Delphinium alkaloid extract.
Animal Model:
-
Species: Mouse (e.g., Swiss Webster or other specified strain).
-
Sex: Typically, one sex is used to reduce variability.
-
Weight: Uniform weight range.
-
Housing: Standard laboratory conditions.
Protocol:
-
Dose Range Finding: Administer a wide range of doses to a small number of animals to determine the approximate lethal range.
-
Definitive Study:
-
Divide animals into several groups (e.g., 5-10 animals per group).
-
Administer a series of graded doses of the alkaloid extract to the different groups. A control group should receive the vehicle only.
-
The route of administration can be oral (gavage) or parenteral (e.g., subcutaneous, intraperitoneal).[13]
-
-
Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Record clinical signs of toxicity, such as muscle weakness, tremors, respiratory distress, and convulsions.[5]
-
Record the time of death for each animal.
-
-
Data Analysis:
-
Calculate the LD50 value and its confidence intervals using a recognized statistical method (e.g., probit analysis, up-and-down procedure).[14]
-
In Vivo Cardiotoxicity Assessment
Given that Delphinium alkaloids can cause rapid and irregular heartbeat, assessing cardiotoxicity is important.
Objective: To evaluate the potential cardiotoxic effects of Delphinium alkaloids in vivo.
Animal Model: Zebrafish or rodents.
Protocol (adapted for Delphinium alkaloids):
-
Animal Preparation: Anesthetize the animal (e.g., with tricaine (B183219) for zebrafish or isoflurane (B1672236) for rodents).
-
ECG Recording: Place electrodes to record a baseline electrocardiogram (ECG).
-
Alkaloid Administration: Administer a non-lethal dose of the Delphinium alkaloid.
-
Continuous Monitoring: Continuously record the ECG for a defined period post-administration.
-
Data Analysis: Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval for any significant changes or arrhythmias.[15]
-
Histopathology: At the end of the study, the heart tissue can be collected for histopathological examination to look for signs of cardiotoxicity.
This guide provides a foundational understanding of the in vivo toxicological profile of Delphinium alkaloids. Further research is needed to fully elucidate the complex interactions of these alkaloids and to develop effective therapeutic interventions for poisoning.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scitechnol.com [scitechnol.com]
- 3. The effect of 7, 8-methylenedioxylycoctonine-type diterpenoid alkaloids on the toxicity of tall larkspur (Delphinium spp.) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wagwalking.com [wagwalking.com]
- 5. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A toxicokinetic comparison of norditerpenoid alkaloids from Delphinium barbeyi and D. glaucescens in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Larkspur (Delphinium spp.) poisoning in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of extracts of tall larkspur (Delphinium barbeyi) in mice, hamsters, rats and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyllycaconitine Citrate as a High-Affinity Probe for α-Bungarotoxin Binding Sites
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyllycaconitine (B43530) (MLA) citrate, a potent and selective antagonist used to characterize α-bungarotoxin (α-BTX) sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs). It details the pharmacological properties of MLA, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex processes to facilitate understanding and application in a research setting.
Introduction to Methyllycaconitine (MLA)
Methyllycaconitine is a norditerpenoid alkaloid derived from the seeds of Delphinium species.[1] It has emerged as a critical pharmacological tool due to its high affinity and selectivity for the neuronal α7 subtype of nicotinic acetylcholine receptors.[2][3][4][5] These receptors are ligand-gated ion channels that are also the primary binding sites for the snake venom peptide, α-bungarotoxin (α-BTX), in the central nervous system.[2][6]
Unlike the large protein α-BTX, MLA is a small molecule, which provides distinct advantages for probing receptor structure and function.[1][6] Its ability to discriminate between neuronal α-BTX binding sites and the homologous receptors found in muscle tissue makes it an invaluable probe for studying the role of α7 nAChRs in various physiological and pathological processes, including cognitive function, inflammation, and neurodegenerative diseases.[6][7][8]
Core Concepts: The Target Receptor
The primary target for both MLA and α-BTX in the brain is the α7 nicotinic acetylcholine receptor. This receptor is a homopentamer, meaning it is composed of five identical α7 subunits.[8] Activation of the α7 nAChR by its endogenous agonist, acetylcholine, leads to the opening of a non-selective cation channel with a notably high permeability to calcium ions.[8] This influx of calcium triggers a cascade of downstream signaling events. MLA and α-BTX act as competitive antagonists, binding to the same site as acetylcholine but failing to activate the channel, thereby blocking its function.
Quantitative Pharmacological Data
The following tables summarize the key binding and functional parameters of MLA and related ligands at α-BTX sensitive nAChRs.
Table 1: Comparative Binding Affinities at Neuronal α-BTX Sites (α7 nAChRs)
| Ligand | Preparation | Radioligand | Affinity Constant (Ki / Kd) | Reference |
| Methyllycaconitine (MLA) | Rat Brain Membranes | [¹²⁵I]α-BTX | 1.4 ± 0.3 nM (Ki) | [6] |
| Methyllycaconitine (MLA) | Rat Brain Membranes | [³H]MLA | 1.86 ± 0.31 nM (Kd) | [1] |
| α-Bungarotoxin (α-BTX) | Rat Brain Membranes | [³H]MLA | 1.8 ± 0.5 nM (Ki) | [1] |
| Nicotine | Rat Brain Membranes | [³H]MLA | 6.1 ± 1.1 µM (Ki) | [1] |
Table 2: Receptor Subtype Selectivity of Methyllycaconitine (MLA)
| Receptor Subtype | Tissue/System | Affinity / Potency (Ki) | Reference |
| Neuronal α-BTX Site (α7) | Rat Brain | 1.4 nM | [6] |
| Muscle nAChR | Frog Muscle | ~10 µM | [6] |
| Muscle nAChR | Human Muscle | ~1-10 µM | [6] |
| α-Conotoxin-MII sensitive nAChR | Rat Striatum | 33 nM | [9] |
Table 3: Functional Antagonism (IC₅₀) of Methyllycaconitine (MLA)
| Receptor Subtype | System | Agonist | IC₅₀ | Reference |
| Human α7 nAChR | Xenopus Oocytes | Acetylcholine | 3.7 µM | [2] |
| Human α7 nAChR | Xenopus Oocytes | Acetylcholine | 2 nM | [4] |
| Rat α7 nAChR | Xenopus Oocytes | Acetylcholine | Competitive Antagonist | [5] |
| Rat α4β2 nAChR | Xenopus Oocytes | Acetylcholine | 26.6 µM (Noncompetitive) | [5] |
| Rat α3β4 nAChR | Xenopus Oocytes | Acetylcholine | 24.1 µM (Mixed) | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving MLA are provided below.
This protocol is adapted from methods described for characterizing [³H]MLA binding to rat brain membranes.[1][10]
Objective: To determine the binding affinity (Kd) and density (Bmax) of α7 nAChRs, or to measure the affinity of competing unlabeled ligands (Ki).
Materials:
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA)
-
Tissue: Rat brain tissue, particularly hippocampus or hypothalamus for high receptor density.[1]
-
Buffer: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Competitors: Unlabeled MLA (for non-specific binding), α-BTX, nicotine, or other test compounds.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Rapid vacuum filtration apparatus
-
Liquid scintillation counter and cocktail
Methodology:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Binding Assay:
-
Set up assay tubes containing a final volume of 250-500 µL.
-
For Saturation Binding (to determine Kd/Bmax): Add increasing concentrations of [³H]MLA to tubes containing a fixed amount of membrane protein (e.g., 50-100 µg). For each concentration, prepare a parallel tube containing a high concentration of unlabeled MLA (e.g., 1 µM) to determine non-specific binding.
-
For Competition Binding (to determine Ki): Add a fixed concentration of [³H]MLA (typically near its Kd, e.g., 1-2 nM) and increasing concentrations of the unlabeled competitor drug.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Saturation Binding: Plot specific binding (total binding minus non-specific binding) against the concentration of [³H]MLA. Analyze the data using non-linear regression to fit a one-site binding model and derive the Kd and Bmax values.
-
Competition Binding: Plot the percentage of specific [³H]MLA binding against the log concentration of the competitor. Use non-linear regression to fit a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MLA used and Kd is its dissociation constant.
-
This protocol allows for the functional assessment of MLA's antagonist activity at α7 nAChRs expressed in Xenopus laevis oocytes.[2][5][11]
Objective: To determine the potency (IC₅₀) and mechanism (competitive vs. non-competitive) of MLA-induced block of α7 nAChR currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human or rat α7 nAChR subunits
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection apparatus
-
Perfusion system
-
Recording Solution (e.g., Ringer's solution): Composition may vary, but a typical solution contains ~115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2-7.4.
-
Agonist: Acetylcholine (ACh) or another suitable α7 agonist.
-
Antagonist: Methyllycaconitine citrate.
Methodology:
-
Oocyte Preparation and Expression:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate them.
-
Inject oocytes with cRNA encoding the α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV.[11]
-
-
Drug Application and Data Acquisition:
-
Establish a baseline recording in the recording solution.
-
To determine the IC₅₀, first apply a control pulse of ACh at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
Wash the agonist out until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of MLA for a set period (e.g., 2-5 minutes).[11]
-
During the continued presence of MLA, co-apply the same concentration of ACh and record the inhibited current amplitude.
-
Repeat this process for a range of MLA concentrations to generate a full concentration-inhibition curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by ACh in the absence and presence of different MLA concentrations.
-
Normalize the inhibited responses to the control response (defined as 100%).
-
Plot the percent inhibition against the log concentration of MLA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To investigate the mechanism of antagonism, generate full ACh dose-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the ACh EC₅₀ with no reduction in the maximum response is indicative of competitive antagonism.
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental and logical flows relevant to the use of MLA.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine (MLA): A Technical Guide to its Native Sources, Extraction, and Application
Introduction
Methyllycaconitine (MLA) is a highly potent and selective norditerpenoid alkaloid antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). First isolated from Delphinium brownii, MLA's complex structure and specific pharmacology have made it an invaluable molecular probe for studying cholinergic systems, particularly in the fields of neuroscience and toxicology. Its presence in various Delphinium (larkspur) species is also responsible for significant instances of livestock poisoning on North American rangelands.
This guide provides an in-depth overview of the native botanical sources of Methyllycaconitine, detailed protocols for its extraction and purification, and quantitative data on its pharmacological and toxicological properties. It is intended to serve as a comprehensive resource for researchers utilizing MLA in drug discovery and neurobiological studies.
Native Botanical Sources
The primary native sources of Methyllycaconitine are flowering plants belonging to the Ranunculaceae family, specifically within the Delphinium (larkspur) and, to a lesser extent, Aconitum genera. The seeds of these plants are often the most concentrated source of the alkaloid.
Key species from which MLA has been successfully isolated include:
-
Delphinium brownii : The original species from which MLA was first isolated.
-
Delphinium elatum : A source for early, purer isolations of the alkaloid.
-
Delphinium nuttallianum : A species of low larkspur used for quantitative analysis and isolation.
-
Consolida ambigua (also referred to as Delphinium ajacis or "garden larkspur"): Utilized for modern isolation procedures.
Extraction and Purification
The isolation of MLA from plant material is a multi-step process involving classical alkaloid extraction followed by modern chromatographic purification. The general workflow is outlined below.
Detailed Experimental Protocol: Extraction & Purification
This protocol is a synthesized methodology based on established procedures.
-
Plant Material Preparation :
-
Freeze-dry fresh plant material (e.g., 1 kg of Delphinium nuttallianum).
-
Grind the dried material to a fine powder (e.g., to pass a 2-mm screen).
-
-
Crude Alkaloid Extraction :
-
Macerate the ground powder in a sufficient volume of dilute acid (e.g., 0.1% orthophosphoric acid) for several hours to protonate the alkaloids into their water-soluble salt forms.
-
Filter the mixture to separate the solid plant debris from the acidic aqueous extract.
-
Slowly add a base (e.g., concentrated NH₄OH or 1M NaOH) to the filtrate with stirring until the solution is strongly alkaline (pH 9-10). This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.
-
Perform a liquid-liquid extraction by vigorously mixing the alkaline solution with an immiscible organic solvent, such as chloroform (B151607) (CHCl₃), in a separatory funnel (e.g., 3 x 500 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid mixture, often obtained as an off-white or yellowish foam.
-
-
High-Performance Liquid Chromatography (HPLC) Purification :
-
Redissolve the crude alkaloid mixture in the HPLC mobile phase.
-
Utilize a preparative reverse-phase HPLC system with the following or similar parameters:
-
Column : C18 (octadecylsilane), 5 µm particle size.
-
Mobile Phase : An isocratic or gradient system designed for alkaloid separation. A typical mobile phase is an ion-pair or ion-suppression system, such as 4 mM sodium hexanesulfonate in an aqueous orthophosphoric acid (0.1%)-acetonitrile mixture (e.g., 8:92 v/v).
-
Flow Rate : Adjusted for optimal separation (e.g., 0.4-0.6 mL/min).
-
Detection : UV absorbance detector set to a wavelength where the molecule absorbs, typically 210 nm or 270 nm.
-
-
Collect the fractions corresponding to the MLA peak, identified by comparison to a pure MLA standard.
-
Combine the pure fractions and evaporate the solvent to yield purified Methyllycaconitine.
-
-
Final Processing & Quality Control :
-
The purified MLA can be converted to a more stable and water-soluble salt, such as the citrate salt, by dissolving it in an appropriate solvent and adding citric acid.
-
Confirm the purity of the final product using analytical HPLC (a purity of ≥96% is standard for commercial preparations).
-
Quantitative Data
Quantitative data is essential for the application of MLA in research. The following tables summarize key values from the literature.
Table 1: Extraction Yield
| Plant Source | Yield of Crude Alkaloids | Approx. MLA Content in Crude | Reference |
|---|
| Delphinium nuttallianum | ~0.2% (dry weight) | ~70% | |
Table 2: Pharmacological Activity (Receptor Binding & Inhibition)
| Receptor Subtype | Assay Type | Value | Reference |
|---|---|---|---|
| Human α7 nAChR | IC₅₀ | 2 nM | |
| Human α7 nAChR (cloned) | Kᵢ (vs ¹²⁵I-α-Bungarotoxin) | ~10 nM | |
| Avian α3β2 nAChR | IC₅₀ | ~80 nM | |
| Avian α4β2 nAChR | IC₅₀ | ~700 nM | |
| Rat α-CTx-MII sensitive nAChR | Kᵢ | 33 nM |
| Torpedo (electric ray) nAChR | Kᵢ (vs ¹²⁵I-α-Bungarotoxin) | ~1 µM | |
Table 3: Acute Toxicity Data (LD₅₀)
| Animal Model | Administration | LD₅₀ Value | Reference |
|---|---|---|---|
| Mouse | Parenteral | 3-5 mg/kg | |
| Rabbit | Parenteral | 2-3 mg/kg |
| Frog | Parenteral | 3-4 mg/kg | |
Mechanism of Action & Experimental Application
MLA functions as a competitive antagonist at the α7 nAChR. It binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor, thereby blocking the ion channel from opening.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol describes a common method to assess the effects of MLA on cell viability, for example, in studies investigating its potential neuroprotective or cytotoxic properties. The protocol is adapted from standard methodologies.
-
Objective : To determine the effect of various concentrations of Methyllycaconitine on the viability of a cultured cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Materials :
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
Methyllycaconitine citrate salt stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader (570 nm absorbance)
-
-
Procedure :
-
Cell Plating : Seed the 96-well plates with SH-SY5Y cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment : Prepare serial dilutions of MLA in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired MLA concentrations (e.g., 0, 1, 5, 10, 20 µM). Include untreated wells as a control.
-
Incubation : Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation : Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the untreated control wells: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The Central Nervous System Pharmacology of Methyllycaconitine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (B43530) (MLA) citrate (B86180), a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a pivotal pharmacological tool for elucidating the physiological and pathological roles of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system (CNS). This technical guide provides an in-depth overview of the pharmacology of MLA, with a focus on its mechanism of action, binding kinetics, and its effects on various CNS functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors targeting the α7 nAChR.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the CNS and implicated in a variety of cognitive processes, including learning, memory, and attention.[1] Dysfunction of the α7 nAChR has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction.[1][2] Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 nAChR, making it an invaluable molecular probe for studying the function of this receptor subtype.[3][4] This guide will delve into the core pharmacology of MLA in the CNS, presenting key data and methodologies for researchers in the field.
Mechanism of Action
Methyllycaconitine's primary mechanism of action in the central nervous system is the competitive antagonism of α7 nicotinic acetylcholine receptors.[3] As a competitive antagonist, MLA binds to the same site as the endogenous agonist acetylcholine (ACh) on the α7 nAChR, thereby preventing the channel from opening and inhibiting the influx of cations, primarily Ca2+.[3][5] While highly selective for the α7 subtype, at higher concentrations, MLA can also interact with other nAChR subtypes, including α4β2 and α3β4.[6][7]
Quantitative Data: Binding Affinities and Potency
The affinity and potency of this compound for various nAChR subtypes have been characterized through numerous radioligand binding and functional assays. The following tables summarize key quantitative data from the literature.
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| α7 nAChR | [¹²⁵I]α-bungarotoxin | Rat brain membranes | 1.4 | [8] |
| α7 nAChR | [³H]Methyllycaconitine | Rat brain membranes | 1.8 (Kᵢ) | [9] |
| α7 nAChR | [¹²⁵I]α-conotoxin-MII | Rat striatum | 33 | [10] |
| α4β2 nAChR | [³H]Nicotine | Rat brain membranes | ~4000 | [11] |
| α3β2 nAChR | - | Xenopus oocytes | 80 (IC₅₀) | [11] |
| α4β2 nAChR | - | Xenopus oocytes | 700 (IC₅₀) | [11] |
| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Human muscle extracts | 10,000-100,000 | [8] |
| Parameter | Radioligand | Brain Region | Value | Reference |
| Kd | [³H]Methyllycaconitine | Rat brain membranes | 1.86 ± 0.31 nM | [9] |
| Bmax | [¹²⁵I]α-conotoxin-MII | Rat striatum | 9.8 fmol/mg protein | [10] |
| Bmax | [¹²⁵I]α-conotoxin-MII | Rat nucleus accumbens | 16.5 fmol/mg protein | [10] |
Key Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of MLA for nAChRs.
Materials:
-
Rat brain tissue (e.g., hippocampus, striatum)
-
Radioligand (e.g., [³H]Methyllycaconitine, [¹²⁵I]α-bungarotoxin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of radioligand and varying concentrations of unlabeled MLA (for competition binding) or varying concentrations of radioligand alone (for saturation binding).
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold binding buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: For competition assays, calculate the IC₅₀ value (the concentration of MLA that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation. For saturation assays, determine the Kd and Bmax values from Scatchard or non-linear regression analysis.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol is used to assess the functional antagonism of MLA at specific nAChR subtypes expressed in a controlled system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., α7, α4, β2)
-
Recording solution (e.g., Ba²⁺-containing frog Ringer's solution)
-
Acetylcholine (ACh)
-
This compound
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply ACh to the oocyte to elicit a current response. To test for antagonism, pre-apply MLA for a set period (e.g., 2 minutes) before co-applying MLA and ACh.
-
Data Acquisition and Analysis: Record the current responses using appropriate software. Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of MLA. Generate concentration-response curves to determine the IC₅₀ of MLA.
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals following MLA administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., ventral tegmental area, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
MLA Administration: Administer MLA systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine (B1211576), glutamate (B1630785), serotonin) in the dialysate samples using HPLC.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare between treatment groups.
Signaling Pathways and Physiological Effects
The antagonism of α7 nAChRs by this compound in the CNS leads to the modulation of several downstream signaling pathways and physiological processes.
Modulation of Neurotransmitter Release
MLA has been shown to affect the release of several key neurotransmitters in the CNS:
-
Dopamine: By blocking presynaptic α7 nAChRs on dopaminergic terminals, MLA can inhibit dopamine release in regions like the striatum and nucleus accumbens.[10] This has implications for reward and addiction processes.[12]
-
Glutamate: MLA can increase hippocampal glutamate efflux, which is thought to be related to its effects on memory processes.[13]
-
Serotonin (B10506): In the dorsal hippocampus, MLA can block nicotine-induced increases in serotonin (5-HT) release, which may contribute to its anxiolytic-like effects in certain contexts.[14]
Cognitive Effects
MLA has complex effects on cognition. While high doses can induce cognitive deficits in tasks like the T-maze, reflecting the importance of α7 nAChR signaling in learning and memory, low, picomolar concentrations have surprisingly been shown to potentiate α7 nAChR responses and improve memory acquisition.[1][13] This suggests a complex, dose-dependent modulation of cognitive function.
Neuroprotection and Neuroinflammation
The role of α7 nAChRs in neuroinflammation is an active area of research. MLA has been shown to have neuroprotective effects in some models of neurotoxicity, potentially by inhibiting excitotoxicity.[15] Conversely, some studies suggest that α7 nAChR antagonism can reduce the release of pro-inflammatory cytokines like TNF-α from microglia.
Visualizations
Signaling Pathways
Caption: MLA's antagonism of presynaptic and postsynaptic α7 nAChRs.
Experimental Workflow
Caption: Workflow for characterizing MLA's CNS pharmacology.
Conclusion
This compound remains an indispensable tool for probing the multifaceted roles of the α7 nAChR in the central nervous system. Its high affinity and selectivity, coupled with a growing body of research on its in vitro and in vivo effects, provide a solid foundation for future investigations. A thorough understanding of its pharmacology, as outlined in this guide, is crucial for researchers aiming to develop novel therapeutics targeting the α7 nAChR for the treatment of a range of neurological and psychiatric disorders. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource to advance these efforts.
References
- 1. Rodent model of Alzheimer's disease (AD) - Methyllycaconitine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. uva.theopenscholar.com [uva.theopenscholar.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 6. High- and low-affinity binding of [3H]acetylcholine at nicotinic cholinergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fortress: An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyllycaconitine (B43530) (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), holds significant interest for neuroscience research and as a potential therapeutic agent. Its efficacy in central nervous system (CNS) applications is critically dependent on its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive analysis of the current understanding of Methyllycaconitine citrate's BBB permeability, synthesizing available quantitative data, outlining relevant experimental protocols, and visualizing key concepts. The evidence to date suggests that MLA is a CNS-penetrant compound, likely crossing the BBB primarily via passive diffusion. However, a comprehensive in vitro characterization of its permeability and interaction with BBB transporters is still lacking.
Quantitative Assessment of Blood-Brain Barrier Permeability
Quantitative data on the BBB penetration of Methyllycaconitine is primarily derived from in vivo and in situ studies in rodent models. These findings are summarized below.
Table 1: In Vivo and In Situ Blood-Brain Barrier Permeability Data for Methyllycaconitine
| Parameter | Value | Species | Method | Comments | Reference |
| Brain Uptake Rate (Kin) | 3.24 ± 0.71 x 10-4 mL/s/g | Rat (naive) | In situ brain perfusion | Demonstrates a measurable rate of brain entry. | [1] |
| Brain Uptake Rate (Kin) | 1.29 ± 0.4 x 10-4 mL/s/g | Rat (chronic nicotine (B1678760) exposure) | In situ brain perfusion | Uptake is reduced by ~60% after 28 days of nicotine exposure, suggesting alterations in passive BBB properties rather than specific transporter interactions.[1] | [1] |
| Maximal Plasma Concentration (Cmax) | 694 ± 106 ng/mL | Rat | Intraperitoneal (i.p.) administration | Provides a systemic exposure reference for brain concentration. | [2] |
| Maximal Brain Concentration (Cmax) | 32 ± 3 ng/g | Rat | Intraperitoneal (i.p.) administration | Confirms that MLA reaches the brain parenchyma after systemic administration.[2] | [2] |
| Brain-to-Plasma Ratio (at Cmax) | ~0.046 | Rat | Calculated from Cmax data | Indicates that at peak concentration, the amount of MLA in the brain is significantly lower than in the plasma, which is common for compounds with low to moderate BBB penetration. | [2] |
Note: In vitro permeability data (e.g., apparent permeability coefficient, Papp) for Methyllycaconitine citrate (B86180) from cell-based BBB models (such as Caco-2 or MDCK-MDR1) are not currently available in the cited literature.
Table 2: Physicochemical Properties of Methyllycaconitine
| Property | Value | Method | Comments | Reference |
| Molecular Weight | 682.8 g/mol (free base) | Computed | High molecular weight can be a limiting factor for passive diffusion across the BBB. | [3] |
| Molecular Formula | C37H50N2O10 | - | - | [3] |
| Computed XLogP3 | 3.7 | Computational | Indicates a moderate level of lipophilicity, which is generally favorable for BBB penetration. | [3] |
| Solubility | Soluble to 100 mM in water (as citrate salt) | Experimental | The citrate salt form enhances water solubility. | [4] |
| Basicity | Weak base | Experimental | Can be extracted into diethyl ether from an aqueous solution at pH 7.5-8. | [3] |
Mechanisms of Transport Across the Blood-Brain Barrier
The current body of evidence suggests that this compound primarily crosses the blood-brain barrier via passive diffusion . This is supported by the characterization of MLA as a "permeability-limited compound" with a very low extraction rate.[1] The physicochemical properties, including a moderate calculated lipophilicity (XLogP3 of 3.7), are consistent with this mechanism.
The potential involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp) or uptake by organic cation transporters (OCTs), has not been directly investigated for MLA. One study noted that the observed reduction in MLA brain uptake following chronic nicotine exposure was not due to induced efflux transport alterations.[1] However, given that many alkaloids and cationic drugs are substrates for these transporters, their role in MLA's brain disposition cannot be entirely ruled out without direct experimental evidence.
Experimental Protocols for Assessing BBB Permeability
A multi-tiered approach is typically employed to characterize the BBB permeability of a compound like this compound. This involves in silico, in vitro, and in vivo methods.
In Situ Brain Perfusion
This in vivo technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic recirculation.
Detailed Methodology:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed. The external carotid artery is then catheterized in a retrograde manner.
-
Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate.
-
Termination: After a short perfusion period (typically 5-300 seconds), the animal is decapitated, and the brain is removed.
-
Sample Analysis: The brain is dissected, and the concentration of this compound is determined using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Brain Uptake Rate (Kin): The Kin is calculated from the amount of drug in the brain parenchyma, the concentration of the drug in the perfusate, and the perfusion time.
References
- 1. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive technique for the detection of the alpha 7 neuronal nicotinic acetylcholine receptor antagonist, methyllycaconitine, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for Methyllycaconitine (MLA) Citrate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central and peripheral nervous systems.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for isolating and characterizing α7-nAChR-mediated currents in patch-clamp electrophysiology studies.[2] These studies are crucial for understanding the physiological roles of α7-nAChRs and for the development of therapeutics targeting these receptors for various neurological and psychiatric disorders.[3]
This document provides detailed application notes and protocols for the effective use of MLA citrate in patch-clamp experiments.
Data Presentation
Quantitative Data: Inhibitory Potency of Methyllycaconitine (MLA) Citrate
The following table summarizes the inhibitory constants (IC₅₀/Kᵢ) of MLA for different nAChR subtypes across various expression systems and cell types. This data highlights the selectivity of MLA for the α7-nAChR.
| Receptor Subtype | Expression System/Cell Type | Agonist | IC₅₀ / Kᵢ (nM) | Reference(s) |
| α7 | Rat hippocampal interneurons | Acetylcholine | ~1 | [4] |
| α7 | Automated Patch Clamp (QPatch) | Acetylcholine | 0.25 | [5] |
| α7 | Human α7-nAChRs in Xenopus oocytes | Acetylcholine | 2 | [1] |
| α4β2 | Human α4β2 in HEK 293 cells | Acetylcholine | 1500 | [6] |
| α6β2-containing | Rat striatal synaptosomes | Nicotine | 33 | [5] |
Experimental Protocols
Preparation of Methyllycaconitine Citrate Solutions
a. Stock Solution (10 mM)
-
Reconstitution : MLA citrate is soluble in water and DMSO. To prepare a 10 mM stock solution, dissolve 8.75 mg of MLA citrate (MW: 874.9 g/mol ) in 1 mL of high-purity water or DMSO.
-
Aliquotting : Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage : Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
b. Working Solutions
-
Dilution : On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare working solutions by serially diluting the stock solution in the extracellular/bath solution to the desired final concentrations (e.g., 1 nM to 1 µM).
-
Fresh Preparation : It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and stability.
Whole-Cell Patch-Clamp Protocol for α7-nAChR Inhibition
This protocol describes the use of MLA to block acetylcholine (ACh)-evoked currents in cells expressing α7-nAChRs.
a. Solutions and Reagents
-
Extracellular (Bath) Solution (in mM) : 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM) : 140 CsCl, 2 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[3]
-
Agonist : Acetylcholine (ACh) or another α7-nAChR agonist (e.g., Choline).
-
Antagonist : Methyllycaconitine (MLA) citrate.
b. Cell Preparation
-
Use cultured cells (e.g., HEK293, SH-SY5Y) transiently or stably expressing α7-nAChRs, or acutely dissociated or cultured primary neurons known to express these receptors.[2][6]
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
c. Electrophysiological Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration :
-
Position the pipette near a target cell and apply positive pressure.
-
Form a giga-ohm seal (≥1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[7]
-
-
Voltage Clamp : Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[7]
-
Agonist Application :
-
Establish a stable baseline recording.
-
Rapidly apply the α7-nAChR agonist (e.g., 100 µM ACh) using a fast perfusion system to evoke an inward current. Due to the rapid desensitization of α7-nAChRs, a fast application system is critical.[2]
-
Wash out the agonist with the extracellular solution until the current returns to baseline.
-
-
Antagonist Application (MLA) :
-
Pre-apply MLA at the desired concentration (e.g., 10 nM) in the extracellular solution for 2-5 minutes to allow for receptor binding.
-
Co-apply the agonist (e.g., 100 µM ACh) with MLA.
-
Observe the reduction or complete block of the agonist-evoked current.
-
-
Washout : Wash out MLA with the extracellular solution to observe any reversal of the block.
Mandatory Visualizations
Signaling Pathway Diagram
Activation of α7-nAChRs leads to a significant influx of Ca²⁺, which in turn can activate various downstream signaling cascades involved in neurotransmitter release and cell survival. MLA blocks the initial step in this pathway by preventing channel opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological, pharmacological, and molecular evidence for alpha7-nicotinic acetylcholine receptors in rat midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. sophion.com [sophion.com]
- 6. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for Methyllycaconitine Citrate in In Vivo Microdialysis Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes within the central nervous system (CNS). In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for the use of MLA citrate in in vivo microdialysis studies in rodents, focusing on its effects on dopamine (B1211576), acetylcholine, and glutamate (B1630785) neurotransmission.
Mechanism of Action
Methyllycaconitine acts as a competitive antagonist at the α7-nAChR. These receptors are ligand-gated ion channels with high permeability to calcium ions (Ca²⁺). Activation of α7-nAChRs by acetylcholine or other agonists leads to Ca²⁺ influx, which in turn triggers various downstream signaling cascades, including the activation of protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways are involved in the modulation of neurotransmitter release. By blocking the α7-nAChR, MLA inhibits these downstream signaling events, thereby altering the release of several key neurotransmitters.
Data Presentation
Table 1: Effects of Methyllycaconitine (MLA) Citrate on Extracellular Neurotransmitter Levels
| Neurotransmitter | Brain Region | Rodent Species | Administration Route | Dose/Concentration | Perfusion Rate | Observed Effect |
| Glutamate | Hippocampus | Rat | Intraperitoneal (i.p.) | 1.0 mg/kg | Not Applicable | Significant increase in glutamate efflux |
| Dopamine | Striatum | Rat / Mouse | Reverse Dialysis | 30 - 100 nM (in perfusate) | 1.0 - 2.0 µL/min | Inhibition of nicotine-evoked dopamine release |
| Dopamine | Ventral Tegmental Area (VTA) | Rat | Intracerebral Microinjection | 1, 3, 9 µg/µL | Not Applicable | Attenuation of nicotine-induced potentiation of brain stimulation reward |
| Acetylcholine | Striatum / Hippocampus | Rat / Mouse | Reverse Dialysis | To be determined | 1.0 - 2.0 µL/min | Expected to modulate acetylcholine release |
Note: Data for the effect of MLA on acetylcholine release via in vivo microdialysis is not yet fully established and requires further investigation. The provided dopamine concentrations for reverse dialysis are derived from in vitro studies and serve as a starting point for in vivo experiments.
Experimental Protocols
Protocol 1: Systemic Administration of MLA to Assess Effects on Hippocampal Glutamate
This protocol is adapted from studies investigating the systemic effects of MLA on neurotransmitter levels.
1. Animal Subjects and Housing:
-
Adult male Sprague-Dawley rats (250-300 g) are to be used.
-
Animals should be individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Surgical Implantation of Microdialysis Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).
-
Secure the cannula to the skull with dental cement.
-
Allow a recovery period of at least 5-7 days.
3. In Vivo Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 - 2.0 µL/min.
-
Allow a 2-hour equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer MLA citrate (1.0 mg/kg) via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Store samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze glutamate concentrations in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
Protocol 2: Local Administration of MLA via Reverse Dialysis to Assess Effects on Striatal Dopamine
This protocol is designed to investigate the localized effects of MLA within the striatum on dopamine release.
1. Animal Subjects and Surgery:
-
Follow the same procedures as in Protocol 1, with the guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
2. In Vivo Microdialysis and Reverse Dialysis:
-
Insert the microdialysis probe and perfuse with aCSF at 1.0 - 2.0 µL/min for a 2-hour equilibration period.
-
Collect baseline samples for at least one hour.
-
Switch the perfusion medium to aCSF containing MLA citrate at the desired concentration (starting range: 30-100 nM).
-
To study the effect on evoked release, a stimulating agent (e.g., nicotine (B1678760) or high potassium) can be co-infused or administered systemically after the start of MLA perfusion.
-
Collect dialysate samples every 10-20 minutes throughout the experiment.
-
Store samples at -80°C.
3. Sample Analysis:
-
Quantify dopamine levels using HPLC with electrochemical detection (HPLC-ECD).
Protocol 3: Intracerebral Microinjection of MLA in Conjunction with Microdialysis
This protocol allows for a bolus administration of MLA into a specific brain region, with microdialysis conducted in a connected region to assess downstream effects.
1. Animal Subjects and Surgery:
-
Surgically implant a guide cannula for microdialysis in the target output region (e.g., nucleus accumbens) and an injection cannula in the target input region (e.g., VTA).
2. Experimental Procedure:
-
Begin the microdialysis procedure in the output region as described in the previous protocols, including baseline sample collection.
-
At the desired time point, perform a microinjection of MLA citrate (e.g., 1-9 µg in 0.5-1.0 µL of aCSF) into the input region over a period of 1-2 minutes.
-
Continue collecting dialysate samples from the output region to monitor changes in neurotransmitter levels.
3. Sample Analysis:
-
Analyze the dialysate for the neurotransmitter of interest using appropriate HPLC methods.
Visualizations
Application Notes and Protocols for Radiolabeled Methyllycaconitine Citrate in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various neurological and inflammatory processes.[1][2][3] Radiolabeled MLA, particularly [³H]MLA, serves as an invaluable tool for characterizing the pharmacology of the α7 nAChR through in vitro receptor binding assays. These assays are crucial for screening novel compounds, determining their binding affinities, and quantifying receptor density in different tissues and cell preparations.[4] This document provides detailed protocols for saturation and competition binding assays using radiolabeled MLA, along with guidelines for data analysis and interpretation.
The high affinity and selectivity of MLA for the α7 nAChR make it a superior radioligand for these studies.[1][3] It exhibits a dissociation constant (Ki) of approximately 1.4 nM for α7-containing neuronal nicotinic receptors.[1][3] In radioligand binding studies using rat brain membranes, [³H]MLA has been shown to bind with a high affinity (Kd) of about 1.86 nM.[4] Its rapid association and dissociation kinetics contribute to reliable and timely experimental results.[4]
Key Quantitative Data
The following tables summarize key binding parameters for Methyllycaconitine citrate and its radiolabeled form, providing a reference for expected experimental outcomes.
Table 1: Binding Affinity of Methyllycaconitine (MLA) Citrate for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| α7 nAChR | This compound | Rat Brain Membranes | 1.4 | [1][3] |
| α4β2 nAChR | This compound | - | > 40 | [1] |
| α6β2 nAChR | This compound | - | > 40 | [1] |
| Muscle nAChR | This compound | Human Muscle Extracts | 10,000 - 100,000 | [3] |
Table 2: Radioligand Binding Parameters for [³H]Methyllycaconitine
| Parameter | Radioligand | Preparation | Value | Reference |
| Kₔ (Dissociation Constant) | [³H]MLA | Rat Brain Membranes | 1.86 ± 0.31 nM | [4] |
| Association half-time (t½) | [³H]MLA | Rat Brain Membranes | 2.3 min | [4] |
| Dissociation half-time (t½) | [³H]MLA | Rat Brain Membranes | 12.6 min | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the interaction of MLA with the α7 nAChR and the general workflow of a radioligand receptor binding assay.
Figure 1: MLA as an antagonist at the α7 nAChR.
Figure 2: General workflow for a radioligand receptor binding assay.
Experimental Protocols
Membrane Preparation from Brain Tissue
This protocol describes the preparation of a crude synaptosomal membrane fraction (P2) from rat brain, suitable for [³H]MLA binding assays.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M Sucrose in 10 mM HEPES, pH 7.4, chilled to 4°C
-
Protease inhibitors
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect whole rat brains on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 up-and-down strokes at approximately 400-600 rpm.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes (P2 fraction).
-
Discard the supernatant and resuspend the P2 pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ).[5][6][7]
Materials:
-
Prepared membranes
-
[³H]MLA (specific activity ~20-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA
-
Non-specific binding determinator: 1 µM unlabeled MLA or 1 µM α-bungarotoxin
-
96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]MLA in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]MLA.
-
For total binding wells, add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]MLA dilution, and 100 µL of the membrane preparation (typically 50-200 µg of protein).
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator, 50 µL of the appropriate [³H]MLA dilution, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-treated filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each [³H]MLA concentration.
-
Plot the specific binding (Y-axis) against the concentration of free [³H]MLA (X-axis).
-
Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kₔ and Bₘₐₓ values.[5][8]
Competition Binding Assay Protocol
This assay is used to determine the inhibitory constant (Kᵢ) of a test compound for [³H]MLA binding.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding wells, add 50 µL of Assay Buffer, 50 µL of [³H]MLA (at a concentration close to its Kₔ, e.g., 1-2 nM), and 100 µL of the membrane preparation.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator, 50 µL of [³H]MLA, and 100 µL of the membrane preparation.
-
For competition wells, add 50 µL of the appropriate test compound dilution, 50 µL of [³H]MLA, and 100 µL of the membrane preparation.
-
Incubate, filter, wash, and count the plates as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MLA).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]MLA used in the assay and Kₔ is the dissociation constant of [³H]MLA determined from the saturation binding assay.[5]
Figure 3: Logical flow of data analysis for receptor binding assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Bmax and KD [turkupetcentre.net]
- 8. youtube.com [youtube.com]
Application of Methyllycaconitine Citrate in Calcium Imaging Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel with high permeability to calcium ions.[1][2] This property makes α7 nAChRs crucial players in a variety of physiological and pathological processes, including neurotransmission, synaptic plasticity, and neuroinflammation. Consequently, MLA citrate has emerged as an invaluable pharmacological tool for elucidating the role of α7 nAChR-mediated calcium signaling in these processes. Calcium imaging, a technique that utilizes fluorescent indicators to visualize intracellular calcium dynamics, is frequently employed in conjunction with MLA to dissect the specific contribution of α7 nAChRs to cellular calcium responses.[1][3]
These application notes provide a comprehensive overview of the use of MLA citrate in calcium imaging experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
The α7 nAChR is a homopentameric channel that, upon binding to agonists such as acetylcholine (ACh) or nicotine, undergoes a conformational change that opens its ion pore.[2] This opening allows for the influx of cations, most notably Ca²⁺, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This initial calcium influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum (ER) via ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP3Rs).[1] The activation of α7 nAChRs can also be coupled to G-protein signaling cascades, leading to the activation of phospholipase C (PLC), which in turn generates IP3 and diacylglycerol (DAG), further promoting calcium release from the ER.[4]
Methyllycaconitine citrate acts as a competitive antagonist at the agonist binding site of the α7 nAChR.[5] By binding to the receptor, MLA prevents agonists from activating the channel, thereby blocking the initial influx of calcium and the subsequent downstream signaling events. This selective blockade allows researchers to isolate and study the specific contribution of α7 nAChR activation to the overall calcium dynamics within a cell or cellular network.
Data Presentation
The following table summarizes the inhibitory effects of Methyllycaconitine (MLA) on α7 nAChR-mediated responses observed in various experimental paradigms. While specific IC50 values from calcium imaging assays are not always reported, the effective concentrations used in such studies provide a strong indication of its potency in inhibiting agonist-induced calcium influx.
| Parameter | Value | Cell Type/Preparation | Assay Type | Agonist | Reference |
| Effective Inhibitory Concentration | 0.01-1 µM | Mouse neuromuscular junction | Calcium Imaging (Fluo-3) | Acetylcholine | [3] |
| Effective Inhibitory Concentration | 5-10 µM | SH-SY5Y cells | Cell Viability Assay | Aβ25-35 | [6] |
| Partial Inhibition Concentration | 50 nM | Rat striatal synaptosomes | [³H]dopamine release assay | Nicotine | [7] |
| Ki | 33 nM | Rat striatum and nucleus accumbens | ¹²⁵I-α-CTx-MII binding assay | - | [7] |
| IC50 (for MLA analogs) | 2.3 - 26.6 µM | Xenopus oocytes expressing rat α7 nAChRs | Two-electrode voltage clamp | Acetylcholine | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed protocols for performing calcium imaging experiments using this compound with two commonly used calcium indicators, Fluo-4 AM and Fura-2 AM.
Protocol 1: Calcium Imaging with Fluo-4 AM
This protocol is designed for monitoring changes in intracellular calcium in response to α7 nAChR activation and its inhibition by MLA using the single-wavelength indicator Fluo-4 AM.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12, or primary neurons) plated on glass-bottom dishes or 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Methyllycaconitine (MLA) citrate
-
α7 nAChR agonist (e.g., Acetylcholine, Nicotine, Choline)
-
Fluorescence microscope or plate reader equipped for calcium imaging (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Preparation:
-
Seed cells onto appropriate imaging plates 24-48 hours prior to the experiment to achieve 70-90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO. Store protected from light at -20°C.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming and vortexing.
-
Loading Buffer: For each mL of HBSS, add 2-5 µL of Fluo-4 AM stock solution (final concentration 2-5 µM) and 1-2 µL of 20% Pluronic F-127 (final concentration 0.02-0.04%). Vortex thoroughly before use.
-
MLA Citrate Stock Solution (10 mM): Prepare a stock solution in sterile water or an appropriate buffer. Further dilute in HBSS to the desired working concentrations.
-
Agonist Stock Solution (100 mM): Prepare a stock solution in sterile water or an appropriate buffer. Further dilute in HBSS to the desired working concentrations.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature, protected from light.
-
-
Calcium Imaging and Data Acquisition:
-
Baseline Measurement: Place the plate on the imaging system and acquire a stable baseline fluorescence reading (F₀) for 1-2 minutes.
-
Antagonist Pre-incubation: Add the desired concentrations of MLA citrate to the respective wells. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the α7 nAChR agonist to the wells while continuously recording the fluorescence intensity.
-
Data Recording: Record the fluorescence signal (F) for 2-5 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) or the fluorescence ratio (ΔF/F₀).
-
Plot the peak fluorescence response as a function of agonist concentration in the presence and absence of different concentrations of MLA.
-
Determine the IC₅₀ value for MLA by fitting the dose-response curve.
-
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
This protocol utilizes the ratiometric calcium indicator Fura-2 AM, which allows for more quantitative measurements of intracellular calcium concentrations, as it is less sensitive to variations in dye loading and cell thickness.
Materials:
-
Cells of interest plated on quartz-bottom dishes
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
Methyllycaconitine (MLA) citrate
-
α7 nAChR agonist
-
Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm
Procedure:
-
Cell Preparation:
-
Plate cells on quartz-bottom dishes suitable for UV excitation 24-48 hours before the experiment.
-
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.
-
Loading Buffer: Prepare a 2-5 µM Fura-2 AM solution in physiological buffer containing 0.02% Pluronic F-127.
-
-
Dye Loading:
-
Wash cells once with pre-warmed physiological buffer.
-
Incubate cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with pre-warmed buffer to remove extracellular dye.
-
Allow cells to de-esterify for 30 minutes at room temperature in the dark.
-
-
Calcium Imaging and Data Acquisition:
-
Baseline Measurement: Mount the dish on the microscope stage and acquire a stable baseline by recording the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm (Ratio = F₃₄₀/F₃₈₀).
-
Antagonist Pre-incubation: Perfuse the cells with a solution containing the desired concentration of MLA citrate for 10-20 minutes.
-
Agonist Stimulation: While continuously recording, switch the perfusion to a solution containing both MLA citrate and the α7 nAChR agonist.
-
Data Recording: Continue recording the 340/380 ratio to observe the effect of the agonist in the presence of the antagonist.
-
-
Data Analysis:
-
The 340/380 fluorescence ratio is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 ratio over time.
-
Compare the peak ratio change induced by the agonist in the presence and absence of MLA.
-
Generate dose-response curves for MLA inhibition and calculate the IC₅₀.
-
Conclusion
This compound is a powerful and specific tool for investigating the role of α7 nAChR-mediated calcium signaling in a wide range of biological systems. When combined with calcium imaging techniques, MLA allows for the precise dissection of α7 nAChR-dependent calcium influx and release from intracellular stores. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust experiments to further unravel the complexities of nicotinic cholinergic signaling. Careful optimization of experimental parameters, including cell type, dye concentration, and incubation times, will ensure high-quality, reproducible data.
References
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyllycaconitine Citrate for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] Possessing the ability to cross the blood-brain barrier, MLA is a valuable pharmacological tool for investigating the role of α7-nAChRs in various physiological and pathological processes within the central nervous system.[1] These application notes provide detailed protocols for the administration of MLA citrate in mice for behavioral studies, summarize quantitative data from relevant experiments, and illustrate key signaling pathways and experimental workflows.
Data Presentation
Table 1: Summary of Methyllycaconitine Citrate Dosage and Behavioral Effects in Mice
| Dosage (mg/kg) | Route of Administration | Behavioral Assay | Observed Effect | Mouse Strain |
| 1.0, 3.2, 10.0 | Intraperitoneal (i.p.) | Observational Screen | Statistically significant changes in rearing, sniffing, climbing, and locomotion.[2] | NIH Swiss |
| 6.0 | Intraperitoneal (i.p.) | Methamphetamine-Induced Climbing | Significantly inhibited methamphetamine-induced climbing behavior by approximately 50%.[1] Did not affect basal locomotor activity or methamphetamine-induced hyperlocomotion.[1] | Not Specified |
| 3.4 | Intraperitoneal (i.p.) | Sepsis-Induced Cognitive Impairment | Used as an α7-nAChR antagonist in a study investigating the role of the vagus nerve in immune impairment.[4] | Not Specified |
| 3.9, 7.8 | Not Specified | Nicotine (B1678760) Self-Administration | Significantly reduced nicotine self-administration.[5] | Wistar Rats |
| 0.003, 0.03, 0.1 | Intraperitoneal (i.p.) | Object Recognition Test | Prevented loss of long-term memory at all tested doses when administered before training.[6] | Not Specified |
| 1.0 | Intraperitoneal (i.p.) | Microdialysis | Significantly increased glutamate (B1630785) efflux in the brain.[6] | Not Specified |
Table 2: Acute Toxicity of this compound in Mice
| LD50 (mg/kg) | Genotype |
| 4.2 ± 0.9 | Wild-type |
| 3.7 ± 1.1 | Heterozygous α7-nAChR knockout |
| 3.3 ± 0.9 | Homozygous α7-nAChR knockout |
Data from a study investigating the role of the α7 subunit in the acute toxicosis of MLA, suggesting other nAChR subunits may be the primary target for acute toxicity.[7]
Signaling Pathway
The primary mechanism of action for methyllycaconitine is the competitive antagonism of the α7 nicotinic acetylcholine receptor. By binding to the receptor, MLA blocks the endogenous ligand, acetylcholine (ACh), from activating the ion channel. This inhibition prevents the influx of cations (primarily Ca2+ and Na+) that would normally occur upon receptor activation, thereby modulating downstream signaling cascades involved in neurotransmitter release and neuronal excitability.
Caption: Mechanism of action of Methyllycaconitine (MLA) at the α7-nAChR.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
- This compound (commercially available)
- Sterile saline solution (0.9% NaCl)
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)
- Analytical balance
- Appropriate personal protective equipment (PPE)
2. Preparation of MLA Solution:
- Note: this compound is soluble in water.
- Calculate the required amount of MLA citrate based on the desired dose (e.g., in mg/kg) and the number and weight of the mice to be injected.
- Weigh the MLA citrate powder accurately using an analytical balance.
- Dissolve the powder in sterile saline solution to the desired final concentration. For intraperitoneal injections in mice, a typical injection volume is 10 ml/kg.[4]
- Vortex the solution until the MLA citrate is completely dissolved.
- Prepare the solution fresh on the day of the experiment.
3. Administration via Intraperitoneal (i.p.) Injection:
- Gently restrain the mouse, exposing the abdomen.
- Tilt the mouse slightly head-down.
- Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
- Inject the calculated volume of the MLA solution slowly.
- Return the mouse to its home cage and monitor for any adverse reactions.
Protocol 2: Open Field Test for Locomotor Activity
1. Objective:
- To assess the effects of MLA on spontaneous locomotor activity, exploration, and anxiety-like behavior.
2. Materials:
- Open field apparatus (a square arena with walls, often equipped with automated tracking software)
- Prepared MLA solution and vehicle (saline)
- Mice
3. Procedure:
- Administer MLA citrate or vehicle to the mice via i.p. injection 25 minutes prior to testing.[4]
- Gently place a single mouse into the center of the open field arena.
- Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).
- Record the following parameters using automated tracking software or manual scoring:
- Total distance traveled
- Time spent in the center versus the periphery of the arena
- Rearing frequency (vertical activity)
- Grooming bouts
- Defecation boli (as a measure of anxiety)
- Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
4. Data Analysis:
- Compare the behavioral parameters between the MLA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study in mice involving the administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyllycaconitine Citrate as a Research Tool in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), as a critical tool in Alzheimer's disease (AD) research. By elucidating the role of the α7nAChR in AD pathogenesis, MLA citrate aids in the investigation of disease mechanisms and the development of novel therapeutic strategies.
Introduction to Methyllycaconitine Citrate and its Role in Alzheimer's Disease Research
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that acts as a highly selective and competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is a ligand-gated ion channel abundantly expressed in brain regions critical for cognitive functions, such as the hippocampus and cerebral cortex.[1] In the context of Alzheimer's disease, the α7nAChR is of particular interest due to its high-affinity binding to amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in the brains of AD patients.[1]
The interaction between Aβ and α7nAChR is complex and appears to be concentration-dependent. While physiological levels of Aβ may play a role in normal synaptic function through this receptor, pathological concentrations of Aβ can lead to neuronal toxicity, synaptic dysfunction, and contribute to the cognitive decline observed in AD.[1] MLA citrate, by selectively blocking the α7nAChR, serves as an invaluable pharmacological tool to dissect the downstream consequences of this interaction and to investigate the therapeutic potential of modulating the cholinergic system in AD.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from key in vitro and in vivo experiments demonstrating the utility of MLA citrate in Alzheimer's disease research.
Table 1: In Vitro Effects of MLA Citrate on Amyloid-β-Induced Cytotoxicity
| Cell Line | Aβ Peptide & Concentration | MLA Citrate Concentration | Endpoint | Results | Reference |
| SH-SY5Y | Aβ25-35 (10 µM) | 2.5 µM | Cell Viability (MTT Assay) | No significant protection | --INVALID-LINK-- |
| SH-SY5Y | Aβ25-35 (10 µM) | 5 µM | Cell Viability (MTT Assay) | Significant protection, viability increased to ~85% of control | --INVALID-LINK-- |
| SH-SY5Y | Aβ25-35 (10 µM) | 10 µM | Cell Viability (MTT Assay) | Significant protection, viability increased to ~95% of control | --INVALID-LINK-- |
| SH-SY5Y | Aβ25-35 (10 µM) | 20 µM | Cell Viability (MTT Assay) | No further significant increase in protection compared to 10 µM | --INVALID-LINK-- |
Table 2: In Vivo Effects of MLA Citrate on Cognitive Function in Mouse Models of Cognitive Deficit
| Animal Model | Cognitive Test | MLA Citrate Dose (i.p.) | Endpoint | Results | Reference |
| Swiss Mice | T-Maze Spontaneous Alternation | 0.03 mg/kg | % Alternation | No significant effect | --INVALID-LINK-- |
| Swiss Mice | T-Maze Spontaneous Alternation | 0.1 mg/kg | % Alternation | Significant decrease in alternation (~15% reduction) | --INVALID-LINK-- |
| Swiss Mice | T-Maze Spontaneous Alternation | 0.3 mg/kg | % Alternation | Maximal decrease in alternation (~25-30% reduction) | --INVALID-LINK-- |
| C57BL/6J Mice | Novel Object Recognition | 3.0 mg/kg | Discrimination Index | Attenuated the memory-enhancing effects of a test compound | --INVALID-LINK-- |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol details the methodology for assessing the neuroprotective effects of MLA citrate against Aβ-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Amyloid-β peptide (e.g., Aβ25-35 or Aβ1-42)
-
Methyllycaconitine (MLA) citrate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ Preparation: Prepare a stock solution of Aβ peptide in sterile water or DMSO. To induce aggregation, incubate the Aβ solution at 37°C for a specified period (e.g., 24-72 hours) before use.
-
Treatment:
-
Control Group: Treat cells with vehicle (culture medium).
-
Aβ Group: Treat cells with the desired concentration of aggregated Aβ peptide (e.g., 10 µM Aβ25-35).
-
MLA + Aβ Group: Pre-treat cells with various concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours before adding the aggregated Aβ peptide.
-
MLA Only Group: Treat cells with the highest concentration of MLA citrate alone to assess its intrinsic toxicity.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C.
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
In Vivo Assessment of Cognitive Deficits using the T-Maze Spontaneous Alternation Test
This protocol describes the use of MLA citrate to induce cognitive deficits in mice, which can then be used to screen potential cognitive-enhancing compounds.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
T-maze apparatus
-
Methyllycaconitine (MLA) citrate
-
Saline solution (vehicle)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Handling and Habituation:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the mice for several days before the experiment to acclimate them to the experimenter.
-
On the day before the test, allow each mouse to explore the T-maze freely for 5-10 minutes to habituate to the apparatus.
-
-
Drug Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Prepare MLA citrate solutions in saline at the desired concentrations (e.g., 0.1, 0.3 mg/kg).
-
Administer MLA citrate or saline (vehicle control) via intraperitoneal (i.p.) injection 30 minutes before the T-maze test. The injection volume is typically 10 ml/kg.
-
-
T-Maze Test:
-
Place the mouse in the start arm of the T-maze and allow it to choose one of the goal arms.
-
Once the mouse has entered a goal arm with all four paws, record the choice.
-
Immediately return the mouse to the start arm for the next trial.
-
An alternation is recorded if the mouse chooses the opposite arm on the subsequent trial.
-
Conduct a series of trials (e.g., 8-10 trials) for each mouse.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation for each mouse using the following formula: (Number of Alternations / (Total Number of Trials - 1)) x 100
-
Compare the percentage of alternation between the MLA-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
Application Notes and Protocols for Methyllycaconitine Citrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] With a low nanomolar inhibition constant (Ki ≈ 1.4 nM), MLA is an invaluable tool for investigating the physiological and pathological roles of α7 nAChRs in neuronal signaling, neuroinflammation, and various disease models.[3][4] These application notes provide detailed protocols for the preparation of MLA citrate stock solutions and their application in cell culture experiments.
Product Information
| Property | Value | Source |
| Chemical Name | Methyllycaconitine citrate | |
| Alternative Names | MLA | |
| Molecular Weight | ~874.9 g/mol | |
| Appearance | Solid | |
| Purity | >95% | [5] |
| Biological Activity | Potent, selective antagonist of α7-containing nicotinic receptors |
Preparation of this compound Stock Solutions
Proper preparation and storage of MLA citrate stock solutions are critical for reproducible experimental outcomes. MLA citrate is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[5]
Materials
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Reconstitution
-
Determine the Desired Stock Concentration: A common stock concentration is 10 mM. However, this can be adjusted based on experimental needs.
-
Calculate the Required Volume of Solvent: Use the following formula to calculate the volume of solvent needed to achieve the desired stock concentration:
Volume (L) = Mass of MLA (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
For example, to prepare a 10 mM stock solution from 1 mg of MLA citrate (MW ~874.9 g/mol ):
Volume (µL) = (0.001 g / 874.9 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 114.3 µL
-
Reconstitution:
-
Aseptically add the calculated volume of sterile water or DMSO to the vial containing the MLA citrate powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
Solubility and Storage Summary
| Parameter | Recommendation | Source(s) |
| Solvents | Water, DMSO | [5] |
| Maximum Solubility | 100 mM in water and DMSO | [5] |
| Solid Storage | -20°C, desiccated | |
| Stock Solution Storage | -20°C (≤ 3 months) or -80°C (≤ 6 months) | [4][6] |
Experimental Protocol: Inhibition of α7 nAChR Signaling in Cell Culture
This protocol provides a general workflow for using MLA to study the inhibition of α7 nAChR-mediated signaling in a cell culture model. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[7]
Materials
-
Cells expressing α7 nAChRs (e.g., SH-SY5Y)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
MLA citrate stock solution (e.g., 10 mM)
-
α7 nAChR agonist (e.g., acetylcholine, choline, or a selective agonist like PNU-282987)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring calcium influx, cell viability, or protein expression)
-
96-well or other appropriate cell culture plates
Experimental Workflow
-
Cell Seeding: Plate the cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow for 24-48 hours.[7]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the MLA citrate stock solution.
-
Prepare serial dilutions of MLA in complete cell culture medium to achieve the desired final concentrations for the experiment. Typical working concentrations can range from nanomolar to micromolar, depending on the cell type and experimental goals.
-
-
Pre-incubation with MLA:
-
Remove the culture medium from the cells.
-
Add the medium containing the different concentrations of MLA to the respective wells.
-
Incubate the cells with MLA for a predetermined period (e.g., 30 minutes to 2 hours) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Following pre-incubation, add the α7 nAChR agonist to the wells to stimulate the receptors. The concentration of the agonist should be optimized in preliminary experiments.
-
-
Endpoint Measurement:
-
After the desired incubation time with the agonist, perform the endpoint measurement. This could include:
-
Calcium Imaging: To measure changes in intracellular calcium levels.
-
Cell Viability Assays (e.g., MTT): To assess the effect on cell survival or proliferation.[7]
-
Western Blotting or ELISA: To analyze changes in protein expression or signaling pathway activation.
-
Electrophysiology: To measure ion channel activity.
-
-
-
Data Analysis: Analyze the data to determine the inhibitory effect of MLA on the agonist-induced response.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Methyllycaconitine Citrate on SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][2] In neurobiology research, the human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model to study neurodegenerative diseases, such as Alzheimer's disease. This document provides detailed application notes and protocols for studying the effects of MLA on SH-SY5Y cells, with a particular focus on its neuroprotective properties against amyloid-β (Aβ)-induced cytotoxicity. The provided data and methodologies are primarily based on the findings of Zheng et al. (2014), which demonstrate that MLA can alleviate Aβ-induced cell death by inhibiting autophagy through the mTOR signaling pathway.[3][4]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Methyllycaconitine citrate on SH-SY5Y cell viability, both alone and in the context of Aβ-induced toxicity.
Table 1: Effect of this compound on SH-SY5Y Cell Viability
| MLA Concentration (µM) | Cell Viability (% of Control) | Observation |
| 2.5 | No significant decrease | MLA exhibits a good safety profile at this concentration.[3] |
| 5.0 | No significant decrease | MLA exhibits a good safety profile at this concentration.[3] |
| 10.0 | No significant decrease | MLA exhibits a good safety profile at this concentration.[3] |
| 20.0 | No significant decrease | MLA exhibits a good safety profile at this concentration.[3] |
Table 2: Neuroprotective Effect of this compound against Aβ₂₅₋₃₅-Induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Key Finding |
| Control | 100% | Baseline cell viability. |
| Aβ₂₅₋₃₅ (10 µM) | Significantly decreased | Aβ₂₅₋₃₅ induces cytotoxicity in SH-SY5Y cells.[3] |
| Aβ₂₅₋₃₅ (10 µM) + MLA (5 µM) | Significantly increased vs. Aβ alone | MLA pretreatment inhibits the decrease in cell viability.[1][3] |
| Aβ₂₅₋₃₅ (10 µM) + MLA (10 µM) | Significantly increased vs. Aβ alone | MLA shows a protective effect against Aβ-induced cytotoxicity.[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance of SH-SY5Y Cells
This protocol describes the standard procedure for culturing SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate into new flasks at the desired density.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of Aβ₂₅₋₃₅ and the protective effects of MLA.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound (MLA)
-
Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
For MLA safety profiling, treat the cells with various concentrations of MLA (e.g., 2.5, 5, 10, 20 µM) for 24 hours.[3]
-
For neuroprotection studies, pre-treat the cells with different concentrations of MLA (e.g., 5, 10 µM) for a specified time (e.g., 2 hours) before adding Aβ₂₅₋₃₅ (e.g., 10 µM) for 24 hours.[3]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the levels of autophagy-related proteins, such as LC3-II.
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyllycaconitine Citrate for Intraperitoneal Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of Methyllycaconitine (B43530) (MLA) citrate (B86180) for intraperitoneal (i.p.) injection in rats. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and is a valuable tool in neuroscience research.[1][2]
Data Presentation: Dosage Summary
The following table summarizes quantitative data on the intraperitoneal dosage of Methyllycaconitine citrate in rats, as reported in various studies. It is crucial to note that the optimal dose can vary depending on the specific research question, the rat strain, and the experimental model employed.
| Dosage (mg/kg, i.p.) | Rat/Mouse Model | Observed Effect | Reference/Source |
| 3 mg/kg | Myocardial Infarction (MI) rats model | Increased expression levels of collagen I, collagen III, and α-SMA.[1] | MedChemExpress[1] |
| 3.9 mg/kg | Rats | Significantly reduced nicotine (B1678760) self-administration. | Nicotine & Tobacco Research, 2001[3] |
| 4 mg/kg | Male Wistar rats | Blocked reinstatement of heroin-primed conditioned place preference.[4] | Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement |
| ~5 mg/kg | Rats | Estimated LD50 (Lethal Dose, 50%). | Wikipedia |
| 6 mg/kg | Mice | Inhibited methamphetamine-induced climbing behavior by about 50%.[1][2] Did not affect basal locomotor activity.[1][2] | MedChemExpress,[1] Selleck Chemicals[2] |
| 7.8 mg/kg | Rats | Significantly reduced nicotine self-administration. | Nicotine & Tobacco Research, 2001[3] |
| 10.0 mg/kg | Mice | Produced statistically significant changes in rearing, sniffing, climbing, and locomotion.[5] | Behavioural Brain Research, 2003[5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of MLA citrate solution for in vivo studies in rats.
Materials:
-
This compound powder
-
Sterile saline (0.9% w/v)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
Procedure:
-
Vehicle Preparation (Example): A common vehicle for MLA citrate involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
To prepare a 1 mL working solution, first create a stock solution of MLA citrate in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly using a vortex mixer.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL and vortex thoroughly.[1]
-
Note: The final concentration of the drug should be calculated based on the desired dosage (mg/kg) and the injection volume. For instance, to administer a 3 mg/kg dose to a 300g rat, you would need 0.9 mg of MLA. If your final solution concentration is 1 mg/mL, you would inject 0.9 mL.
-
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For subcutaneous injections, MLA has been dissolved in sterile saline (0.9% w/v).[4]
-
Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Intraperitoneal Injection Procedure in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats. It is essential to follow institutional guidelines for animal handling and care.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (23-25 gauge)
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a suitable restraint device. The animal should be held firmly but gently to avoid causing distress or injury.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Site Preparation: Clean the injection site with a gauze pad soaked in 70% ethanol and allow it to air dry.
-
Needle Insertion: Hold the syringe with the needle bevel facing up. Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no fluid aspirate). If blood or fluid is aspirated, withdraw the needle and select a new injection site with a fresh sterile needle.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the MLA citrate solution. The maximum recommended injection volume for a single i.p. administration in rats is typically up to 10 ml/kg.
-
Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly along the same path of insertion.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
Mandatory Visualization
Signaling Pathway of α7-nAChR Antagonism by Methyllycaconitine
The following diagram illustrates the inhibitory effect of Methyllycaconitine (MLA) on the α7 nicotinic acetylcholine receptor (α7-nAChR) signaling pathway.
Caption: MLA blocks ACh activation of α7-nAChR, inhibiting downstream signaling.
Experimental Workflow for MLA Administration in Rats
The following diagram outlines a typical experimental workflow for investigating the effects of MLA in a rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methyllycaconitine citrate solubility in aqueous and DMSO solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of methyllycaconitine (B43530) citrate (B86180) (MLA) in aqueous and DMSO solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Solubility Data Summary
The solubility of methyllycaconitine citrate can vary between suppliers and batches. The following tables summarize the publicly available data.
Table 1: this compound Solubility in Aqueous Solutions
| Supplier/Source | Reported Solubility (Molar) | Reported Solubility (Mass) | Notes |
| BioCrick | 100 mM | ~87.5 mg/mL | |
| R&D Systems | 100 mM | ~87.5 mg/mL | |
| Hello Bio | 100 mM | ~87.5 mg/mL | |
| Bio-Techne | 100 mM | 87.49 mg/mL | |
| Abcam | 10 mM | ~8.75 mg/mL | |
| Cayman Chemical | - | ≥ 10 mg/mL | |
| MedChemExpress | 2.49 mM | 2.18 mg/mL | Requires sonication and warming. |
Table 2: this compound Solubility in DMSO
| Supplier/Source | Reported Solubility (Molar) | Reported Solubility (Mass) | Notes |
| BioCrick | 100 mM | ~87.5 mg/mL | |
| R&D Systems | 100 mM | ~87.5 mg/mL | |
| Hello Bio | 100 mM | ~87.5 mg/mL | |
| Bio-Techne | 100 mM | 87.49 mg/mL | |
| MedChemExpress | 133.35 mM | 116.67 mg/mL | Requires sonication. |
Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy in the reported aqueous solubility of this compound?
A1: The wide range of reported aqueous solubility (from 2.49 mM to 100 mM) can be attributed to several factors:
-
Polymorphism: Different crystalline forms of the citrate salt may exhibit different solubilities.
-
Hydration State: The amount of water complexed with the solid material can vary between batches.[1]
-
Purity: Impurities can affect the dissolution characteristics of the compound.
-
Methodology: The experimental conditions used to determine solubility, such as temperature, pH, and dissolution time, can significantly impact the results. Some suppliers may report theoretical maximums, while others provide experimentally determined values under specific conditions.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Both high-purity water and DMSO are suitable for preparing stock solutions.[2][3][4][5] DMSO can often dissolve the compound more readily and to a higher concentration.[6] The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your biological system to the solvent.
Q3: How should I store this compound solutions?
A3: For short-term storage, solutions can be stored at -20°C for up to one month.[4][6] For longer-term storage, it is recommended to store aliquots at -80°C for up to six months to minimize freeze-thaw cycles.[6] Always ensure the solution is fully thawed and any precipitate is redissolved before use.[4]
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Yes, sonication and gentle warming can be used to facilitate the dissolution of this compound, particularly in aqueous solutions.[6][7] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: I observed a precipitate in my cell culture media after adding the DMSO stock solution. What should I do?
A5: This can occur if the final concentration of DMSO is too low to maintain the solubility of the compound in the aqueous media. To address this, you can try:
-
Lowering the final concentration of this compound.
-
Increasing the final concentration of DMSO, ensuring it remains within the tolerance limits of your cells.
-
Preparing a more dilute stock solution in DMSO and adding a larger volume to your media.
Troubleshooting Guide
If you encounter issues with dissolving this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for MLA citrate solubility issues.
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (MW: 874.93 g/mol ). For 1 mL of a 10 mM solution, you will need 8.75 mg.
-
Solvent Addition: Add the appropriate volume of high-purity water (e.g., 1 mL for a 10 mM solution) to the vial containing the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (e.g., 37°C) for a few minutes.
-
-
Verification: Ensure that no visible particles remain in the solution.
-
Storage: Store the solution at -20°C or -80°C as described in the FAQ section.
Protocol for Preparing a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 100 mM solution, you will need 87.5 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Verification: Confirm that the solution is clear and free of particulates.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Caption: Experimental workflows for preparing MLA citrate stock solutions.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Methyllycaconitine Citrate Stability: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Methyllycaconitine (B43530) (MLA) citrate (B86180), ensuring its stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments involving this potent α7 nicotinic acetylcholine (B1216132) receptor antagonist.
Troubleshooting Unstable MLA Citrate Solutions
Unexpected or inconsistent experimental outcomes can often be traced back to the degradation of Methyllycaconitine citrate. Below are common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced pharmacological activity or inconsistent results | Degradation of MLA citrate due to improper storage or handling. | - Verify Storage Conditions: Ensure stock solutions are stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) in tightly sealed containers, protected from moisture. - Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. - Fresh Working Solutions: Prepare working solutions fresh on the day of the experiment. |
| Precipitate formation in the buffer | Poor solubility or pH-dependent precipitation. | - Confirm Solubility: MLA citrate is soluble in water and DMSO up to 100 mM.[1][2] If using other solvents, confirm solubility limits. - Check Buffer pH: MLA is a weak base and may be extracted from aqueous solutions at pH 7.5-8.[3] Extreme pH values may affect its solubility and stability. Adjust the buffer pH as needed for your experiment, keeping in mind the stability profile. |
| Gradual loss of potency during prolonged experiments | Time-dependent degradation in the experimental buffer at ambient or elevated temperatures. | - Minimize Experiment Duration: Design experiments to be as short as possible. - Control Temperature: If possible, conduct experiments at lower temperatures to slow down potential degradation. - Stability Check: Perform a time-course experiment to assess the stability of MLA citrate in your specific buffer and under your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experimental buffer?
A1: The stability of alkaloids like MLA citrate is significantly influenced by several factors:
-
pH: Complex alkaloids are often susceptible to pH-dependent hydrolysis. Acidic conditions can be particularly harsh for some alkaloids, leading to their degradation.[4][5]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[6]
-
Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to protect MLA citrate solutions from light.
-
Oxidation: The presence of oxidizing agents in the buffer or exposure to air can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for MLA citrate stock solutions?
A2: For optimal stability, stock solutions of MLA citrate should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is crucial to use tightly sealed containers to prevent evaporation and exposure to moisture. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2]
Q3: How should I prepare my working solutions of MLA citrate?
A3: It is best practice to prepare working dilutions of MLA citrate fresh on the day of the experiment from a properly stored stock solution. This minimizes the risk of using a degraded compound and ensures the accuracy of the concentration used in your assay.
Q4: Are there any specific buffers that should be avoided when working with MLA citrate?
A4: While specific buffer incompatibilities for MLA citrate are not extensively documented, it is prudent to avoid buffers with extreme pH values unless experimentally required. Based on the general behavior of norditerpenoid alkaloids, hydrolysis of ester linkages can occur under strongly acidic or basic conditions.[7] If you suspect buffer interference, consider performing a stability test of MLA citrate in your chosen buffer system.
Q5: How can I check for the degradation of my MLA citrate solution?
A5: The most reliable way to assess the integrity of your MLA citrate solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These techniques can separate the intact MLA from its potential degradation products and provide a quantitative measure of its concentration.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[10][11]
Objective: To investigate the degradation of MLA citrate under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile (B52724)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffers of various pH values
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of MLA citrate in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the MLA stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the MLA stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the MLA stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the MLA stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the MLA stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of MLA citrate and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of MLA citrate remaining at each time point for each stress condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
-
Stability-Indicating HPLC Method
Purpose: To quantify the concentration of MLA citrate and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm[8] or Mass Spectrometry[9] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Visualizing MLA's Mechanism and Experimental Logic
To further aid in the understanding of MLA's function and the process of ensuring its stability, the following diagrams illustrate key concepts.
References
- 1. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyllycaconitine Citrate (MLA) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Methyllycaconitine citrate (B86180) (MLA) in in vitro assays. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the successful optimization of MLA working concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine citrate (MLA) and what is its primary target? A1: this compound is a potent and selective antagonist for the α7 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (α7 nAChR).[1][2][3] Its primary mechanism is to block the ion channel associated with this receptor, thereby inhibiting the effects of α7 nAChR agonists like acetylcholine.
Q2: How should I prepare and store stock solutions of MLA? A2: MLA citrate is soluble in both water and DMSO up to 100 mM.[2] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, ensuring the container is sealed to protect from moisture.[1] It is best practice to prepare fresh working dilutions for each experiment from the frozen stock to ensure consistency.
Q3: What is a good starting concentration range for my in vitro experiment? A3: The optimal concentration of MLA is highly dependent on the assay and cell type. Based on its high potency, a good starting point for functional assays is to test a range from 1 nM to 1 µM. For binding assays, the reported Ki is 1.4 nM, and the IC50 is approximately 2 nM.[2][3] For cell-based assays, such as cytotoxicity or neuroprotection studies, concentrations between 2.5 µM and 20 µM have been used without affecting cell viability.[1] Always perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Does MLA have any off-target effects I should be aware of? A4: While highly selective for α7 nAChR, MLA can interact with other nAChR subtypes at higher concentrations. Specifically, it may affect α4β2 and α6β2 receptors at concentrations above 40 nM.[2] It has also been shown to inhibit dopamine (B1211576) release in rat striatal synaptosomes by interacting with α3/α6β2β3* subunit-containing receptors with a Ki of 33 nM.[4] If your experimental system expresses these other subunits, it is crucial to use the lowest effective concentration of MLA to maintain selectivity for α7 nAChR.
Q5: Is pre-incubation with MLA necessary before adding an agonist? A5: Pre-incubation can significantly impact the inhibitory effect of MLA and its analogs. In some systems, pre-incubating cells with MLA for a period (e.g., 3-10 minutes) before adding the agonist can result in a more potent blockade.[5][6] It is recommended to test your assay with and without a pre-incubation step to determine the optimal conditions for achieving maximal and consistent inhibition.
Quantitative Data Summary
The following tables provide a summary of key quantitative values and example working concentrations for MLA to guide your experimental design.
Table 1: Physicochemical and Pharmacological Properties of MLA
| Parameter | Value | Source(s) |
| Primary Target | α7 neuronal Nicotinic Acetylcholine Receptor (α7 nAChR) | [1][2] |
| Ki (α7 nAChR) | 1.4 nM | [2] |
| IC50 (α7 nAChR) | ~2 nM | [3] |
| Off-Target Interaction | > 40 nM (for α4β2, α6β2) | [2] |
| Ki (α3/α6β2β3)* | 33 nM | [4] |
| Solubility | Up to 100 mM in Water and DMSO | [2] |
| Molecular Weight | 874.9 g/mol (Citrate salt) | [2] |
Table 2: Example Working Concentrations of MLA in Various In Vitro Assays
| Assay Type | Cell/System Type | Concentration Range | Key Findings | Source(s) |
| Cell Viability | SH-SY5Y Cells | 2.5 - 20 µM | No cytotoxicity observed; 5-10 µM inhibited Aβ-induced toxicity. | [1] |
| Dopamine Release | Rat Striatal Synaptosomes | 50 nM | Partially inhibited nicotine-stimulated dopamine release. | [4] |
| Electrophysiology | Xenopus Oocytes (α7 nAChR) | 100 nM | Used to measure inhibition of ACh-elicited currents. | [6] |
| Electrophysiology | Xenopus Oocytes (various nAChRs) | 2.3 - 26.6 µM (analogs) | Determined IC50 values for novel MLA analogs. | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to determine and validate the optimal working concentration of MLA.
Protocol 1: Determining Optimal MLA Concentration using a Calcium Imaging Assay
This protocol describes how to measure the inhibition of agonist-induced calcium influx by MLA.
-
Cell Preparation: Plate cells expressing α7 nAChRs onto 96-well, black-walled, clear-bottom plates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM) in an appropriate physiological buffer (e.g., Tyrode's solution).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the dye working solution to each well and incubate at 37°C for 30-60 minutes, per the dye manufacturer's instructions.[7][8]
-
-
MLA Preparation and Incubation:
-
Prepare a series of MLA dilutions (e.g., 10x final concentration) in the physiological buffer. A suggested range for the final concentrations is 0.1 nM to 10 µM.
-
After incubation, wash the cells gently 2-3 times with the buffer to remove excess dye.[9]
-
Add the MLA dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for a pre-determined time (e.g., 10 minutes) at room temperature. This is the pre-incubation step.
-
-
Agonist Stimulation and Measurement:
-
Prepare an agonist solution (e.g., Acetylcholine, PNU-282987) at a concentration known to elicit a sub-maximal response (e.g., EC80).
-
Using a fluorescence plate reader with an automated injection system (e.g., FlexStation), measure the baseline fluorescence for several seconds.
-
Inject the agonist into the wells and continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response in MLA-treated wells to the response in the vehicle-control wells (0% inhibition). Include a control with no agonist to define 100% inhibition.
-
Plot the normalized response against the log of the MLA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Confirming MLA Antagonism using Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for confirming the mechanism of antagonism on ion channel function.[10]
-
Preparation:
-
Establishing Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Using a micromanipulator, approach a target cell with the glass pipette and apply gentle positive pressure.
-
Once the pipette touches the cell, release the pressure to form a high-resistance (>1 GΩ) seal.[13]
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[12]
-
-
Recording and MLA Application:
-
Obtain a stable baseline recording.
-
Apply a known concentration of an α7 nAChR agonist (e.g., 100 µM ACh) for a short duration to elicit a baseline inward current. Wash the agonist out and allow the cell to recover.
-
Perfuse the cell with the desired concentration of MLA (determined from the calcium assay, e.g., the IC50 concentration) for 2-3 minutes.
-
Co-apply the agonist along with the MLA and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of MLA.
-
Calculate the percentage of inhibition caused by MLA.
-
To confirm competitive antagonism, a full agonist concentration-response curve can be generated in the presence of a fixed concentration of MLA. A rightward shift in the agonist's EC50 with no reduction in the maximal response indicates competitive antagonism.
-
Visual Guides
Troubleshooting Guide
Problem: I am not observing any inhibition of my agonist's effect.
-
Is the MLA properly solubilized? Although highly soluble, ensure your stock solution is fully dissolved before making dilutions. Visually inspect for any precipitate. If precipitation occurs in your final assay buffer, consider including a very low percentage of DMSO (e.g., <0.1%) if compatible with your cell type.
-
Has the MLA degraded? Ensure stock solutions have been stored correctly at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Is the α7 nAChR expressed and functional? Confirm that your cell system expresses functional α7 nAChRs using a potent agonist as a positive control. The lack of an agonist response will also result in no observable inhibition.
Problem: The inhibitory effect of MLA is weaker than expected (IC50 is too high).
-
Did you include a pre-incubation step? The binding kinetics of MLA may require time to reach equilibrium. Try pre-incubating the cells with MLA for 5-15 minutes before adding the agonist.[5]
-
Is the agonist concentration too high? If you are using a very high concentration of agonist, you may overcome the competitive block by MLA. Try reducing the agonist concentration to its EC50 or EC80 to increase sensitivity for detecting inhibition.
-
Is the MLA concentration range appropriate? You may need to test higher concentrations. While the Ki is in the low nanomolar range, cell-based functional assays often require higher concentrations to achieve the desired effect.[1][14]
Problem: I am observing unexpected or off-target effects.
-
Is your MLA concentration too high? At concentrations >40 nM, MLA can begin to interact with other nAChR subtypes.[2] This is especially important in complex systems like primary neuronal cultures or tissue slices that express multiple receptor types. Lower the MLA concentration to the lowest level that provides effective antagonism of the α7 nAChR.
-
Does your system express non-α7 nAChRs sensitive to MLA? In specific tissues like the striatum, MLA can interact with other nAChRs at concentrations around 30-50 nM.[4] Review the literature for nAChR expression in your specific model system.
Problem: My results are inconsistent between experiments.
-
Are your working solutions fresh? Always prepare fresh dilutions of MLA from a validated stock solution for each experiment.
-
Is the pre-incubation time consistent? Ensure the pre-incubation time is precisely controlled between experiments, as this can significantly affect the level of inhibition.
-
Is the cell passage number and health consistent? Changes in cell health or receptor expression levels across different passage numbers can lead to variability. Maintain a consistent cell culture practice.
-
Is the citrate form of MLA affecting your assay? Citrate is a calcium chelator and can play a role in cellular metabolism.[15] While unlikely to be an issue at the nanomolar concentrations used for antagonism, it's a factor to consider if using very high micromolar concentrations in sensitive assays. Ensure your vehicle controls appropriately match the final solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Methyllycaconitine citrate in experiments
Welcome to the technical support center for Methyllycaconitine (MLA) citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and ensuring the successful application of MLA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary target?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1] It is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[2] Its high affinity for the α7nAChR makes it a valuable tool for studying the physiological and pathological roles of this receptor.
Q2: What are the known off-target effects of MLA?
While MLA is highly selective for the α7nAChR, it can interact with other nicotinic receptor subtypes at higher concentrations. The primary off-targets of concern are the α4β2 and α6β2 nicotinic acetylcholine receptors.[3][4] Off-target binding is generally observed at concentrations significantly higher than those required to saturate α7nAChRs.
Q3: Why is it critical to minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of your experimental results. Unintended interactions with receptors other than α7nAChR can lead to:
-
Misinterpretation of data: Attributing an observed biological effect to the modulation of α7nAChR when it is actually caused by an off-target interaction.
-
Confounding results: The activation or inhibition of multiple signaling pathways simultaneously, making it difficult to isolate the specific contribution of α7nAChR.
-
Cellular toxicity: Off-target effects can sometimes lead to unexpected and undesirable cellular responses.
Q4: How can I determine the optimal concentration of MLA for my experiment?
The optimal concentration of MLA should be determined empirically for each experimental system. A dose-response curve is the most effective method to identify the lowest concentration that produces the desired on-target effect without engaging off-target receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results | Off-target effects due to high MLA concentration. | Perform a dose-response experiment to determine the minimal effective concentration. |
| MLA solution degradation. | Prepare fresh stock solutions and working solutions daily. Store stock solutions at -20°C or -80°C for long-term stability.[5][6] | |
| High background signal or non-specific binding | Non-specific binding of MLA. | Include appropriate controls, such as a vehicle control and a negative control (a structurally similar but inactive compound, if available). |
| Issues with the experimental assay. | Optimize assay conditions, including incubation times and buffer composition. | |
| Observed effect is not blocked by other α7nAChR antagonists | The effect may be due to off-target binding of MLA. | Use a structurally different α7nAChR antagonist as a control to confirm that the observed effect is mediated by α7nAChR. |
| The observed phenotype is independent of α7nAChR. | Consider using genetic approaches, such as siRNA-mediated knockdown of the α7nAChR subunit (CHRNA7), to validate the target. |
Data Presentation
Table 1: Selectivity Profile of Methyllycaconitine (MLA) Citrate
This table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA for its primary target and known off-target nicotinic acetylcholine receptor subtypes. Using concentrations well below the Ki values for off-target receptors will minimize the likelihood of unintended effects.
| Receptor Subtype | Species | Assay Type | Ki / IC50 | Reference |
| α7 nAChR | Rat Brain | [125I]α-bungarotoxin binding | 1.4 nM (Ki) | [3][4][7] |
| α4β2 nAChR | Rat Brain | [3H]nicotine binding | ~4 µM (Ki) | [8] |
| α4β2 nAChR | Chick | Functional (Xenopus oocytes) | 0.65 µM (IC50) | [8] |
| α3β2 nAChR | Chick | Functional (Xenopus oocytes) | 0.08 µM (IC50) | [8] |
| α6β2* nAChR | Rat Striatum | [125I]α-conotoxin-MII binding | 33 nM (Ki) | [9] |
| Muscle nAChR | Human | [125I]α-bungarotoxin binding | ~8 µM (Ki) |
*Note: MLA interacts with α4β2 and α6β2 receptors at concentrations > 40 nM.[3][4]
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Experiments
These are general starting points. The optimal concentration should always be determined experimentally.
| Experimental System | Recommended Starting Concentration Range | Reference |
| Cell Viability Assays (e.g., SH-SY5Y cells) | 2.5 - 20 µM | [5][6] |
| Electrophysiology (e.g., Xenopus oocytes) | 1 nM - 10 µM | [2] |
| In Vivo (mice, intraperitoneal injection) | 3 - 6 mg/kg | [5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MLA using a Dose-Response Curve in an In Vitro Functional Assay (e.g., Calcium Influx Assay)
Objective: To determine the IC50 of MLA for the inhibition of an agonist-induced response mediated by α7nAChR.
Materials:
-
Cells expressing the α7nAChR.
-
A known α7nAChR agonist (e.g., acetylcholine, choline, or a selective synthetic agonist).
-
Methyllycaconitine citrate.
-
Assay buffer appropriate for your cell type.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
MLA Preparation: Prepare a serial dilution of MLA in the assay buffer. A typical concentration range to test would be from 1 pM to 10 µM.
-
Agonist Preparation: Prepare the α7nAChR agonist at a concentration that elicits a submaximal response (EC80 is often used). This concentration should be determined in a separate agonist dose-response experiment.
-
Antagonist Pre-incubation: Add the different concentrations of MLA to the wells and incubate for a sufficient time to allow for receptor binding (typically 15-30 minutes at room temperature). Include a vehicle control (assay buffer without MLA).
-
Agonist Stimulation: Add the agonist to the wells and immediately measure the change in fluorescence using a plate reader.
-
Data Analysis:
Protocol 2: Control Experiments to Confirm On-Target Effects
To ensure that the observed effects of MLA are due to the specific inhibition of α7nAChR, the following control experiments are recommended:
-
Vehicle Control: Always include a control group that is treated with the same vehicle used to dissolve the MLA (e.g., saline or DMSO).[6]
-
Use of a Structurally Unrelated α7nAChR Antagonist: Confirm key findings with another selective α7nAChR antagonist that has a different chemical structure. This helps to rule out effects caused by the chemical scaffold of MLA itself.
-
Genetic Knockdown/Knockout of the Target: The most rigorous control is to use cells or animals where the α7nAChR subunit (CHRNA7) has been genetically knocked down (e.g., using siRNA) or knocked out.[12][13][14][15] If the effect of MLA is absent in these cells/animals, it provides strong evidence for on-target activity.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow for Minimizing Off-Target Effects
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
proper storage and handling of Methyllycaconitine citrate powder and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyllycaconitine citrate (B86180) (MLA) powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Methyllycaconitine citrate powder?
A1: this compound powder should be stored at -20°C under desiccating conditions.[1][2][3] The product can be stored for up to 12 months under these conditions.[3] For long-term stability, a storage period of at least two to four years is suggested when stored at -20°C.[4][5]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in both water and DMSO, with a maximum concentration of 100 mM achievable in both solvents.[1][6] For aqueous solutions, some sources indicate a solubility of up to 10 mM[3] or 42 mg/mL[7], while another suggests a lower solubility of 2.18 mg/mL (2.49 mM).[4] It is recommended to start with a small amount of solvent and vortex or sonicate to ensure complete dissolution. For detailed steps, refer to the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Some sources suggest that stock solutions are stable for up to 3 months at -20°C.[2] If possible, it is best to prepare and use solutions on the same day.[6]
Q4: What precautions should I take when handling this compound?
A4: Standard laboratory handling precautions should be followed. While no special measures are typically required, it is important to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[9] General first aid measures include supplying fresh air after inhalation, rinsing eyes with water, and consulting a doctor if symptoms persist after swallowing.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder appears clumpy or discolored. | Improper storage (exposure to moisture or light). | Discard the powder as its purity may be compromised. Always store at -20°C under desiccating conditions. |
| Difficulty dissolving the powder. | Incorrect solvent or concentration exceeding solubility limit. | Verify the solubility data. Use water or DMSO as the solvent.[1][6] Try vortexing or gentle heating to aid dissolution. If the desired concentration is high, consider preparing a more dilute stock solution. |
| Precipitate forms in the solution after freezing. | Solution was not fully dissolved before freezing or the storage period was exceeded. | Before use, ensure the solution is brought to room temperature and that any precipitate is redissolved.[6] If the precipitate does not dissolve, the solution may have degraded and should be discarded. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling of solutions (e.g., repeated freeze-thaw cycles). | Prepare fresh stock solutions and aliquot them for single use to avoid degradation.[8] Ensure consistent storage temperatures. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound Powder
| Parameter | Condition | Reference |
| Storage Temperature | -20°C | [1][2][3][6][7] |
| Storage Conditions | Desiccate | [1][3][6] |
| Stability | ≥ 2 years | [4][5] |
| Up to 12 months | [3] |
Table 2: Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [8] |
| -20°C | 1 month | [6][8] |
| -20°C | Up to 3 months | [2] |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [6] |
| 10 mM | [3] | |
| 42 mg/mL | [7] | |
| 2.18 mg/mL (2.49 mM) | [4] | |
| DMSO | 100 mM | [1][6] |
| 125 mg/mL (142.87 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Materials:
-
This compound powder (M.Wt: 874.93 g/mol )
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 8.75 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as per the stability guidelines.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Mechanism of this compound as an α7 nAChR antagonist.
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 4. This compound | 351344-10-0 | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 7. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting unexpected results with Methyllycaconitine citrate in vivo
Welcome to the technical support center for the in vivo application of Methyllycaconitine (MLA) citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer a comprehensive collection of frequently asked questions, detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs). Its primary mechanism of action is to block the binding of acetylcholine and other nicotinic agonists to the α7 nAChR, thereby inhibiting the downstream signaling cascades initiated by the activation of this receptor.
Q2: Is MLA citrate completely selective for the α7 nAChR?
While MLA is highly selective for the α7 nAChR with a high binding affinity (Ki = 1.4 nM), its selectivity is not absolute. At concentrations higher than 40 nM, it can also interact with other neuronal nAChR subtypes, including α4β2 and α6β2 receptors. In brain regions with high expression of these other subtypes, such as the basal ganglia, this can lead to off-target effects. One study found that MLA can potently antagonize α-conotoxin-MII-sensitive presynaptic nAChRs, suggested to be of an α3/α6β2β3* subunit composition, on dopamine (B1211576) neurons. Therefore, careful dose selection is crucial to maintain selectivity for the α7 nAChR.
Q3: Can MLA citrate cross the blood-brain barrier (BBB)?
Yes, MLA citrate is known to be blood-brain barrier permeable. However, the extent of its brain uptake can be influenced by factors such as chronic exposure to nicotine (B1678760), which has been shown to decrease BBB permeability to MLA.
Q4: What are the expected behavioral effects of MLA citrate administration in rodents?
At doses commonly used to antagonize α7 nAChRs (e.g., 1-10 mg/kg), MLA can produce statistically significant changes in spontaneous behaviors in mice, including alterations in rearing, sniffing, climbing, and locomotion. It is important to include a vehicle-treated control group to differentiate these intrinsic effects of MLA from the experimental manipulations being studied. At higher doses, signs of toxicity can include agitation, respiratory difficulty, and loss of motor control.
Q5: I am observing a lack of effect with my MLA citrate administration. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose may be too low to achieve sufficient receptor occupancy. Refer to the dose-response data in the tables below and published literature for guidance.
-
Poor Solubility/Precipitation: MLA citrate has limited water solubility. Improper dissolution can lead to precipitation of the compound and a lower effective concentration being administered. Refer to the detailed dissolution protocols provided.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will influence the pharmacokinetics and bioavailability of the compound. Ensure the chosen route is appropriate for your experimental design.
-
Compound Stability: Ensure the MLA citrate is stored correctly (at -20°C, desiccated) and that working solutions are prepared fresh.
-
Model-Specific Effects: The role of α7 nAChRs can be highly dependent on the specific animal model and behavioral paradigm being used. In some models of heroin reinstatement, for example, MLA shows contrasting effects.
Q6: I am seeing unexpected or paradoxical effects with MLA citrate. What could be the cause?
Unexpected results can arise from several factors:
-
Off-Target Effects: At higher doses, MLA can interact with other nAChR subtypes, leading to pharmacological effects not mediated by α7 nAChRs.
-
Dose-Dependent Biphasic Effects: Interestingly, one study reported that very low, picomolar concentrations of MLA can potentiate α7 nAChR activity and enhance memory acquisition, acting contrary to its established role as an antagonist at higher nanomolar to micromolar concentrations. This highlights the critical importance of a careful dose-response analysis.
-
Interaction with Other Drugs: If co-administering MLA with other compounds, consider the potential for pharmacokinetic or pharmacodynamic interactions. For instance, chronic nicotine exposure can alter MLA's brain uptake.
-
Cardiovascular Effects: While often considered to have minimal effects on basal body temperature, MLA can influence cardiovascular parameters. In endotoxemic rats, MLA has been shown to affect heart rate. These effects could confound the interpretation of behavioral or physiological data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of MLA citrate | 1. Insufficient Dose: The administered dose is too low to achieve the desired level of α7 nACh |
Technical Support Center: Methyllycaconitine (MLA) Free Base Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor water solubility with Methyllycaconitine (MLA) free base. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges and provide detailed experimental protocols to enhance solubility for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyllycaconitine (MLA) free base not dissolving in water?
A1: Methyllycaconitine in its free base form is a large, complex diterpenoid alkaloid.[1] Its molecular structure contains numerous hydrophobic regions, making it poorly soluble in aqueous solutions.[1] For successful experimental outcomes, it is crucial to employ specific solubilization techniques.
Q2: What is the most common commercially available form of MLA, and why is it more soluble?
A2: The most common commercially available form of MLA is the citrate (B86180) salt.[1] Salts of weakly basic alkaloids, like MLA, are generally much more water-soluble than the free base form. The citrate salt of MLA, for instance, is soluble up to 100 mM in water.[2][3] The salt form readily dissociates in water into charged ions, which are more easily solvated by polar water molecules.
Q3: Can I use organic solvents to dissolve MLA free base?
A3: Yes, MLA free base is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] A common practice is to first dissolve the compound in a minimal amount of an organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. However, it is critical to keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or off-target effects.[4][5][6][7][8]
Q4: What are the main strategies to improve the aqueous solubility of MLA free base for my experiments?
A4: The primary methods to enhance the aqueous solubility of MLA free base include:
-
pH Adjustment (Salt Formation in situ): As a weak base, MLA's solubility can be significantly increased by lowering the pH of the aqueous solution with an acid. This protonates the tertiary amine in the MLA molecule, forming a more soluble salt.
-
Use of Co-solvents: A mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like MLA, within their core, thereby increasing their apparent solubility in water.[9][10][11]
Troubleshooting Guide: MLA Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding MLA stock (in organic solvent) to aqueous buffer/media. | The concentration of MLA exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of MLA in your experiment. 2. Increase the percentage of the organic co-solvent, but remain within the tolerated limits for your experimental system (e.g., ≤0.5% DMSO for many cell lines).[4] 3. Add the MLA stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.[12] |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable, leading to slow crystallization. The pH of the solution may have shifted. | 1. Prepare fresh solutions immediately before use. 2. If using pH adjustment, ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.[13][14] 3. Consider using a precipitation inhibitor, such as a suitable polymer, if compatible with your experimental setup.[12] |
| Inconsistent results between experimental replicates. | Variable amounts of MLA are precipitating, leading to inconsistent effective concentrations. | 1. Standardize your solution preparation protocol, including the rate of addition of stock solutions and mixing intensity. 2. Visually inspect each solution for any signs of precipitation before starting your experiment. 3. Use one of the robust solubilization methods detailed in the protocols below to ensure consistent solubility. |
| Difficulty dissolving the MLA free base powder initially. | Inadequate mixing or inappropriate solvent. | 1. Use sonication or gentle warming (be cautious of potential degradation) to aid dissolution in the initial solvent. 2. Ensure you are using a high-purity, anhydrous organic solvent for your stock solution, as water contamination can reduce solubility. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (In Situ Salt Formation)
This protocol describes the preparation of an aqueous solution of MLA by converting the free base to its more soluble citrate salt in situ.
Materials:
-
Methyllycaconitine (MLA) free base (MW: 682.8 g/mol )[15][16][17]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Molar Amounts: Determine the desired final molar concentration of your MLA solution. For a 1:1 molar ratio of MLA to citric acid, you will need an equimolar amount of citric acid.
-
Example Calculation for 1 mg of MLA free base:
-
Moles of MLA = 1 mg / (682.8 mg/mmol) = 0.00146 mmol
-
Mass of citric acid needed = 0.00146 mmol * 192.12 mg/mmol = 0.281 mg
-
-
-
Dissolution:
-
Weigh the calculated amount of MLA free base and citric acid and place them in the same microcentrifuge tube.
-
Add the desired volume of high-purity water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solids are not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but monitor for any signs of degradation.
-
-
Final Preparation:
-
Once fully dissolved, the solution can be further diluted with your aqueous buffer or media to the final desired experimental concentration.
-
It is recommended to prepare this solution fresh for each experiment.
-
Expected Outcome: This method should yield a clear aqueous solution of MLA citrate. The achievable concentration will be significantly higher than that of the free base in plain water.
Workflow for Solubilization by pH Adjustment
Caption: Workflow for solubilizing MLA free base via in situ salt formation.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution of MLA free base that can be diluted into aqueous media for experiments.
Materials:
-
Methyllycaconitine (MLA) free base
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock:
-
Weigh a precise amount of MLA free base.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the MLA powder.
-
Vortex thoroughly until the MLA is completely dissolved. Sonication can be used to assist dissolution.
-
-
Prepare Working Solution:
-
To prepare your final experimental solution, add a small volume of the DMSO stock to your pre-warmed (if necessary) aqueous buffer or cell culture medium.
-
Crucially, add the DMSO stock to the aqueous solution, not the other way around.
-
Immediately after adding the DMSO stock, mix the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., typically ≤0.5%).[4]
-
Remember to include a vehicle control (aqueous medium with the same final concentration of DMSO but without MLA) in your experiments.
-
Expected Outcome: This method allows for the preparation of various concentrations of MLA in aqueous solutions, provided the final concentration does not exceed the aqueous solubility limit upon dilution and the final DMSO concentration is tolerated by the assay.
Logical Flow for Co-solvent Method
Caption: Decision workflow for preparing MLA solutions using a co-solvent.
Data Summary
The following tables summarize the expected solubility enhancements based on the described methods. Note that specific quantitative values for MLA free base are not widely published and these represent typical outcomes for poorly soluble alkaloids.
Table 1: Solubility of MLA Forms
| Compound Form | Solvent | Approximate Solubility | Reference |
| MLA Free Base | Water | Poorly soluble | [1] |
| MLA Free Base | Chloroform | Soluble | [1] |
| MLA Citrate Salt | Water | Up to 100 mM | [2][3] |
| MLA Citrate Salt | DMSO | Up to 100 mM | [2][22] |
Table 2: Estimated Solubility Enhancement
| Method | Principle | Estimated Fold-Increase in Aqueous Solubility |
| pH Adjustment (to citrate salt) | Conversion of free base to a more soluble salt form. | >1000x |
| Co-solvency (1% DMSO in water) | Increasing the polarity of the solvent mixture. | 10-100x |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule. | 10-500x |
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. bio-techne.com [bio-techne.com]
- 3. Methyllycaconitine citrate | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. benchchem.com [benchchem.com]
- 13. Graphviz - Graph Visualization Software [emden.github.io]
- 14. medium.com [medium.com]
- 15. [3H]methyllycaconitine | C37H50N2O10 | CID 5288811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyllycaconitine | C37H50N2O10 | CID 166177171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. METHYLLYCACONITINE [chemicalbook.com]
- 18. Citric acid [webbook.nist.gov]
- 19. klarchem.com [klarchem.com]
- 20. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Citric Acid l Physical & Chemical Properties - Elchemy [elchemy.com]
- 22. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
potential interaction of Methyllycaconitine citrate with other receptor systems
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues and questions regarding the interaction of Methyllycaconitine (MLA) citrate (B86180) with various receptor systems during experiments.
Frequently Asked Questions (FAQs)
Q1: My application of Methyllycaconitine (MLA) citrate is not producing the expected inhibition of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). What are the possible reasons?
A1: Several factors could contribute to a lack of observable α7 nAChR inhibition. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verification: Confirm the identity and purity of your MLA citrate stock. Degradation can occur with improper storage.
-
Concentration Check: Ensure the final concentration of MLA in your assay is sufficient to antagonize the α7 nAChR. The reported Ki for α7 nAChRs is in the low nanomolar range (around 1.4 nM), but the required concentration for effective blockade in a functional assay will depend on the agonist concentration used.[1][2]
-
-
Receptor Expression and Functionality:
-
Expression Levels: Verify the expression of functional α7 nAChRs in your experimental system (e.g., cell line, tissue preparation).
-
Positive Controls: Use a known α7 nAChR agonist (e.g., choline, PNU-282987) to confirm that the receptors are functional and can be activated.
-
-
Experimental Conditions:
-
Incubation Time: Ensure that the pre-incubation time with MLA is sufficient to allow for binding to the receptor before applying the agonist.
-
Agonist Concentration: If you are using a high concentration of a potent agonist, it may overcome the competitive antagonism of MLA. Try reducing the agonist concentration.
-
Q2: I am observing an effect of MLA in my system, but I am not sure if it is mediated by α7 nAChRs. How can I confirm the involvement of this receptor?
A2: To confirm that the observed effect is mediated by α7 nAChRs, you can perform the following experiments:
-
Use of a Structurally Different α7 nAChR Antagonist: Employ another selective α7 nAChR antagonist, such as α-bungarotoxin, to see if it replicates the effect of MLA. If both compounds produce the same result, it strengthens the evidence for α7 nAChR involvement.
-
Rescue Experiments: In a system where you can manipulate protein expression (e.g., cell lines), knocking down the α7 nAChR subunit (CHRNA7) should abolish the effect of MLA.
-
Lack of Effect in α7 nAChR-deficient Systems: If available, use a cell line or a primary cell culture from a knockout animal model that does not express α7 nAChRs. The effect of MLA should be absent in these systems.
Q3: I suspect that MLA is interacting with other nicotinic acetylcholine receptor subtypes in my experiment. How can I investigate this?
A3: MLA is known to have a lower affinity for other nAChR subtypes compared to α7 nAChRs.[1][2][3] To investigate potential interactions with other nAChRs, consider the following:
-
Concentration-Response Curves: Generate a full concentration-response curve for MLA. If the curve is biphasic, it may suggest interaction with multiple receptor subtypes with different affinities.
-
Use of Subtype-Selective Agonists and Antagonists: Utilize agonists and antagonists that are selective for other nAChR subtypes (e.g., epibatidine (B1211577) for α4β2, varenicline (B1221332) as a partial agonist for α4β2 and full agonist for α7) to characterize the receptor population in your system.
-
Electrophysiological Characterization: If you are using electrophysiology, the kinetic properties of the currents (e.g., activation and desensitization rates) can provide clues about the nAChR subtypes involved.
Q4: Could MLA be interacting with non-nicotinic receptors, such as muscarinic, GABA, glutamate, dopamine, or serotonin (B10506) receptors?
A4: While MLA is highly selective for nAChRs, and has been shown to have no affinity for muscarinic AChRs at concentrations up to 100 µM, the possibility of off-target effects at high concentrations cannot be entirely ruled out without direct testing.[4] Any effects on dopaminergic or other neurotransmitter systems are often considered to be indirect, resulting from the modulation of presynaptic nAChRs that regulate neurotransmitter release.[5]
If you suspect an interaction with a non-nicotinic receptor, a systematic screening approach is recommended. This would involve performing binding assays or functional assays for the suspected receptor class.
Troubleshooting Guides
Issue 1: Unexpected or Absent MLA-induced Inhibition
| Potential Cause | Troubleshooting Steps |
| MLA Degradation | 1. Prepare a fresh stock solution of MLA citrate from a reputable supplier. 2. Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | 1. Verify the calculations for your dilutions. 2. Consider performing a concentration-response curve to ensure you are using an effective concentration. |
| Low Receptor Expression | 1. Confirm α7 nAChR expression using techniques like Western blot, qPCR, or by using a selective radioligand in a binding assay. 2. Use a positive control agonist to confirm receptor functionality. |
| Assay Interference | 1. Ensure that the vehicle for MLA (e.g., DMSO, water) is not affecting the assay at the final concentration used. 2. Check for any interactions between MLA and other components of your assay buffer. |
Issue 2: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Interaction with other nAChR subtypes | 1. Perform competition binding assays with radioligands selective for different nAChR subtypes (e.g., [³H]-epibatidine for α4β2). 2. Use electrophysiology to compare the effects of MLA on currents evoked by different nicotinic agonists. |
| Interaction with non-nicotinic receptors | 1. Screen MLA against a panel of receptors using competitive radioligand binding assays. 2. Perform functional assays (e.g., calcium imaging, electrophysiology) on cells expressing the suspected off-target receptor. |
| Indirect Network Effects | 1. In tissue preparations, consider that MLA's effect on α7 nAChRs on one cell type may indirectly influence the activity of another cell type. 2. Use specific antagonists for other neurotransmitter systems to dissect the downstream signaling pathway. |
Data Presentation
Table 1: Binding Affinities (Ki) and IC50 Values of Methyllycaconitine (MLA) at Various Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Preparation | Radioligand | Ki / IC50 | Reference |
| α7 nAChR | Rat brain membranes | [³H]MLA | Kd = 1.86 nM | [6] |
| α7 nAChR | Rat brain membranes | [¹²⁵I]α-bungarotoxin | Ki = 1.4 nM | [1] |
| α7 nAChR | Human K28 cell line | [¹²⁵I]α-bungarotoxin | Ki ≈ 10 nM | [4] |
| α4β2 nAChR | Avian DNA in Xenopus oocytes | - | IC50 ≈ 700 nM | [4] |
| α3β2 nAChR | Avian DNA in Xenopus oocytes | - | IC50 ≈ 80 nM | [4] |
| α6β2 nAChR | - | - | Interacts at > 40 nM | [1][2] |
| Muscle nAChR | Human muscle extract | - | Ki ≈ 8 µM | [4] |
| Torpedo nAChR | Purified from Torpedo | [¹²⁵I]α-bungarotoxin | Ki ≈ 1 µM | [4] |
| Muscarinic AChR | Rat brain | [³H]quinuclidinyl benzilate | No affinity at 100 µM | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Screen for Off-Target Interactions
This protocol describes a general method to assess the binding affinity of MLA for a receptor of interest using a filtration-based assay.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
Unlabeled MLA citrate.
-
A known unlabeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer (receptor-specific).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., glass fiber).
-
Vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of unlabeled MLA citrate in assay buffer.
-
Prepare the radioligand at a concentration at or below its Kd in assay buffer.
-
Prepare the membrane homogenate at the desired protein concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order: assay buffer, serial dilutions of MLA or vehicle, radioligand, and membrane homogenate.
-
For total binding wells, add vehicle instead of MLA.
-
For non-specific binding wells, add a saturating concentration of the known unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient duration to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiological Recording to Assess Functional Effects
This protocol provides a general framework for using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp in cultured cells to assess the functional antagonism of MLA.
Materials:
-
Xenopus oocytes or cultured cells expressing the receptor of interest.
-
Recording chamber and perfusion system.
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system).
-
Glass microelectrodes.
-
Internal and external recording solutions.
-
Agonist for the receptor of interest.
-
MLA citrate.
Procedure:
-
Preparation:
-
Place the oocyte or cultured cells in the recording chamber and perfuse with external solution.
-
For oocytes, impale with two microelectrodes filled with internal solution. For cultured cells, form a whole-cell patch-clamp configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the agonist at a concentration that elicits a submaximal response (e.g., EC20 or EC50) and record the baseline current.
-
Wash out the agonist and allow the current to return to baseline.
-
-
MLA Application:
-
Perfuse the chamber with a solution containing the desired concentration of MLA for a sufficient pre-incubation period.
-
Co-apply the agonist and MLA and record the current response.
-
-
Washout:
-
Wash out both MLA and the agonist with the external solution to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of MLA.
-
Calculate the percentage of inhibition caused by MLA.
-
To determine the mode of antagonism (competitive vs. non-competitive), generate agonist concentration-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the EC50 with no change in the maximal response is indicative of competitive antagonism.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results with MLA.
Caption: Indirect modulation of neurotransmitter release by MLA via presynaptic α7 nAChRs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Purity of Methyllycaconitine Citrate for Sensitive Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Methyllycaconitine (MLA) citrate (B86180) for sensitive assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It is a norditerpenoid alkaloid isolated from Delphinium species. Its primary mechanism of action is to block the binding of acetylcholine and other agonists to the α7 nAChR, thereby inhibiting the downstream signaling cascades initiated by receptor activation.
Q2: What are the recommended storage conditions for MLA citrate?
For long-term storage, MLA citrate should be stored at -20°C under desiccating conditions. Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q3: What is the typical purity of commercially available MLA citrate?
Commercially available MLA citrate is typically supplied with a purity of ≥96% as determined by HPLC. However, for sensitive assays, it is crucial to independently verify the purity and assess for the presence of any impurities that might interfere with the experiment.
Q4: In which solvents is MLA citrate soluble?
MLA citrate is soluble in water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
High Background or Non-Specific Binding in Radioligand Binding Assays
**Q: My competitive binding assay with
Technical Support Center: Overcoming Limitations of Methyllycaconitine (MLA) Citrate in Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyllycaconitine (B43530) (MLA) citrate (B86180) in long-term experimental settings.
Frequently Asked Questions (FAQs)
1. What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that functions as a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] It is widely used as a pharmacological tool to investigate the roles of these receptors in various physiological and pathological processes. The citrate salt is the most common commercially available form, offering improved water solubility compared to the free base.[4]
2. What are the known off-target effects of MLA?
While MLA is highly selective for the α7-nAChR with a Ki value of approximately 1.4 nM, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM. In some systems, it may also affect α3/α6β2β3* subunit-containing nAChRs.[5] Therefore, it is crucial to use the lowest effective concentration of MLA and to consider potential off-target effects when interpreting data from long-term studies where drug accumulation may occur.
3. What are the signs of acute toxicity of MLA?
In animal studies, particularly in rodents, low doses of MLA can cause agitation, difficulty breathing, and a loss of motor control.[6] Higher doses can lead to more severe effects, including an increased heart and respiration rate, tremors, and significant convulsions.[6] The LD50 of MLA varies by species and route of administration.
4. Is there information on the chronic toxicity of MLA?
5. What are the recommended storage conditions for MLA citrate solutions?
For long-term stability, it is recommended to store stock solutions of MLA citrate at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[7][8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
In Vitro Studies: Long-Term Cell Culture
Problem: I am observing precipitation of MLA citrate in my cell culture medium during a multi-day experiment.
-
Possible Cause 1: Concentration and Solubility Limits. While MLA citrate is water-soluble, its solubility can be affected by the complex composition of cell culture media, including salts, proteins, and pH. The solubility of MLA citrate in water is approximately 42 mg/mL.[9]
-
Solution 1:
-
Ensure that the final concentration of MLA in your culture medium does not exceed its solubility limit under your specific experimental conditions (e.g., temperature, pH).
-
When preparing your working solution, ensure the MLA citrate is fully dissolved in a small volume of sterile, deionized water or a suitable buffer before adding it to the culture medium.
-
Consider preparing fresh media with MLA more frequently (e.g., every 24-48 hours) rather than preparing a large batch for the entire duration of the experiment.
-
-
Possible Cause 2: pH of the Medium. The stability and solubility of MLA can be pH-dependent. Cell culture media is buffered, but cellular metabolism can cause local pH shifts over time.
-
Solution 2:
-
Monitor the pH of your culture medium throughout the experiment.
-
If significant pH changes are observed, more frequent media changes may be necessary.
-
Problem: I am concerned about the stability and potential degradation of MLA citrate in my cell culture incubator over several days.
-
Possible Cause: MLA, like many complex organic molecules, can be susceptible to degradation at physiological temperatures (e.g., 37°C) over extended periods. The degradation products may be unknown and could potentially have biological activity or be toxic to the cells. Hydrolysis of the ester group on MLA is a potential degradation pathway, which would result in the formation of lycoctonine, a much less potent compound.[4]
-
Solution:
-
For long-term experiments, it is recommended to replace the culture medium containing MLA every 24-48 hours to ensure a consistent concentration of the active compound.
-
If the experiment design does not allow for frequent media changes, consider conducting a pilot stability study. Prepare your complete culture medium with MLA and keep it under your experimental conditions (37°C, 5% CO2) for the duration of your experiment. At various time points, collect aliquots and test the biological activity of the solution in a short-term functional assay to see if the potency of MLA diminishes over time.
-
In Vivo Studies: Long-Term Administration
Problem: I need to administer MLA citrate continuously for several weeks in a rodent model. What is the best method?
-
Solution: For long-term, continuous administration, the use of implantable osmotic mini-pumps is a highly effective and recommended method.[10][11][12] This approach avoids the stress of repeated injections and provides a stable plasma concentration of the drug. ALZET® osmotic pumps are a commonly used brand for this purpose.[13]
Problem: I am unsure how to prepare and implant an osmotic pump for MLA citrate delivery.
-
Solution: A detailed protocol for the preparation and implantation of osmotic pumps should be followed. This generally involves calculating the required drug concentration based on the desired dose, the animal's weight, and the pump's flow rate and volume. The pump is then filled with the sterile MLA citrate solution and primed according to the manufacturer's instructions before surgical implantation. The implantation is typically done subcutaneously on the back of the animal.
Problem: I am concerned about the stability of MLA citrate in the osmotic pump at 37°C for several weeks.
-
Possible Cause: As with in vitro studies, the stability of MLA at body temperature over an extended period is a valid concern. Degradation within the pump could lead to a decrease in the effective dose delivered to the animal over time.
-
Solution:
-
Whenever possible, use a pump with the shortest duration that meets your experimental needs to minimize the time the drug is held at 37°C.
-
There is limited public data on the long-term stability of MLA citrate in osmotic pumps. Therefore, it is highly recommended to conduct a stability study if the experiment's duration is extensive. This can be done by incubating a filled pump in sterile saline at 37°C for the intended duration of the study, and then analyzing the remaining pump contents for MLA concentration and potential degradation products using a stability-indicating HPLC method.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of Methyllycaconitine (MLA) Citrate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₅₀N₂O₁₀ · xC₆H₈O₇ | [9] |
| Molecular Weight | 682.80 g/mol (free base) | [9] |
| Appearance | White solid | [9] |
| Solubility in Water | 42 mg/mL | [9] |
| Primary Target | α7 nicotinic acetylcholine receptor (α7-nAChR) | [1][2] |
| Binding Affinity (Ki) | ~1.4 nM for rat brain α7-nAChR | |
| Mechanism of Action | Competitive antagonist | [1] |
Table 2: Recommended Storage Conditions for MLA Citrate Solutions
| Storage Temperature | Duration of Stability | Reference(s) |
| -80°C | Up to 6 months | [7][8] |
| -20°C | Up to 1 month | [7][8] |
Experimental Protocols
1. Protocol: Stability-Indicating HPLC Method for MLA Quantification (Adapted from published methods)
This protocol provides a general framework for assessing the stability of MLA citrate. It is based on a published HPLC method and may require optimization for specific equipment and experimental conditions.[14][15]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or other ion-pairing agent.
-
MLA citrate standard of known purity.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a gradient of acetonitrile and water with a constant concentration of an ion-pairing agent (e.g., 0.1% TFA). A typical gradient might be from 20% to 80% acetonitrile over 20-30 minutes.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of MLA citrate in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the samples containing MLA (from stability studies, etc.) with the mobile phase to fall within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.[15]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis:
-
Inject the standards and samples.
-
Integrate the peak area corresponding to MLA.
-
Plot the peak area of the standards against their concentration to generate a standard curve.
-
Determine the concentration of MLA in the samples by interpolating their peak areas from the standard curve.
-
In a stability study, a decrease in the peak area of MLA over time and the appearance of new peaks would indicate degradation.
-
2. Protocol: Assessment of Neurobehavioral Effects of Chronic MLA Administration in Rodents
This protocol outlines a general approach for assessing potential neurobehavioral changes following long-term MLA administration. Specific tests should be chosen based on the research question.
-
Animal Model:
-
Mice or rats of a specified strain, age, and sex.
-
-
Drug Administration:
-
Administer MLA via the chosen long-term method (e.g., osmotic mini-pumps, repeated injections). Include a vehicle-treated control group.
-
-
Behavioral Test Battery:
-
Locomotor Activity: Assess spontaneous activity in an open field arena. This can reveal hypo- or hyperactivity.[16][17]
-
Anxiety-like Behavior: Use tests such as the elevated plus-maze or light-dark box.
-
Cognitive Function:
-
Working Memory: T-maze or Y-maze spontaneous alternation test.[6]
-
Learning and Memory: Morris water maze or contextual fear conditioning.
-
-
-
Procedure:
-
Habituate the animals to the testing environment before starting the drug administration.
-
Administer MLA or vehicle for the desired duration.
-
Conduct the behavioral tests at specified time points during and/or after the administration period.
-
Record and analyze the behavioral parameters. For example, in the open field test, measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.[16]
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the performance of the MLA-treated group with the control group.
-
Visualizations
Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (α7-nAChR) and the inhibitory action of Methyllycaconitine (MLA).
Figure 2: Experimental workflow for long-term in vivo administration of MLA citrate using osmotic mini-pumps.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nicotinic α7 receptors: Synaptic options and downstream signaling in neurons [ouci.dntb.gov.ua]
- 9. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osmotic pumps in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An HPLC assay for the norditerpenoid alkaloid methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyllycaconitine Citrate and α-Bungarotoxin for α7 nAChR Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antagonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR): the small molecule alkaloid Methyllycaconitine (MLA) citrate (B86180) and the polypeptide neurotoxin α-bungarotoxin (α-BTX). This document outlines their respective binding affinities, mechanisms of action, and applications in research, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Methyllycaconitine (MLA) Citrate | α-Bungarotoxin (α-BTX) |
| Type | Small Molecule (Norditerpenoid Alkaloid) | Polypeptide Toxin |
| Binding | Competitive, Reversible | Competitive, Effectively Irreversible |
| Molecular Weight | ~686.8 g/mol (citrate salt ~874.93 g/mol ) | ~7984 g/mol |
| Cell Permeability | Permeable | Generally impermeable |
| In Vivo Use | Suitable | Limited due to toxicity and immunogenicity |
Quantitative Data Comparison
The following tables summarize the binding affinities of MLA and α-BTX for the α7 nAChR, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding of a ligand.
Table 1: Binding Affinity of Methyllycaconitine (MLA) Citrate for α7 nAChR
| Parameter | Value (nM) | Species/System | Reference |
| Ki | 1.4 | Rat Brain | [1][2] |
| IC50 | 2.0 | Human α7 nAChRs | [3] |
| IC50 | 8.32 - 1000 | Neuronal α7 nAChR | [4] |
Table 2: Binding Affinity of α-Bungarotoxin (α-BTX) for α7 nAChR
| Parameter | Value (nM) | Species/System | Reference |
| IC50 | 1.6 | α7 nAChR | |
| Ki | 1.8 ± 0.5 | Rat Brain Membranes (displacing [3H]MLA) | [5] |
Mechanism of Action and Signaling
Both MLA and α-BTX are competitive antagonists, meaning they bind to the same site on the α7 nAChR as the endogenous agonist, acetylcholine (ACh), thereby preventing its activation.[3] The primary distinction lies in the nature of their binding. MLA binding is reversible, allowing for dissociation from the receptor, whereas α-BTX binds with extremely high affinity, making its binding effectively irreversible under typical experimental conditions.
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+). Its activation initiates several downstream signaling cascades. By blocking the initial Ca2+ influx, both MLA and α-BTX effectively inhibit these pathways.
Experimental Comparison Workflow
A logical workflow for comparing MLA and α-BTX would involve a series of binding, electrophysiological, and functional assays.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of MLA and α-BTX by measuring their ability to displace a radiolabeled ligand, such as [³H]MLA or [¹²⁵I]α-bungarotoxin, from α7 nAChRs in rat brain membrane preparations.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Radioligand: [³H]MLA or [¹²⁵I]α-bungarotoxin
-
Unlabeled Antagonists: Methyllycaconitine citrate, α-bungarotoxin
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 1 mM nicotine)
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethylenimine
-
Scintillation fluid and vials
-
Filtration apparatus and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh binding buffer. Repeat the centrifugation and resuspension step. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of competing unlabeled antagonist (MLA or α-BTX) at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the ion flow through the α7 nAChR in response to an agonist and the inhibition of this current by MLA or α-BTX.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Agonist: Acetylcholine (ACh) or Choline
-
Antagonists: this compound, α-bungarotoxin
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by collagenase treatment. Inject each oocyte with ~50 ng of α7 nAChR cRNA. Incubate the oocytes for 2-5 days at 16-18°C.
-
Electrode Placement: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Recording: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC20).
-
Antagonist Application:
-
MLA (Reversible Antagonist): Co-apply increasing concentrations of MLA with the ACh to generate a concentration-response curve for the inhibition.
-
α-BTX (Irreversible Antagonist): Pre-incubate the oocyte with α-BTX for a set period (e.g., 5-10 minutes) before applying the ACh.
-
-
Washout (for MLA): After application of MLA, perfuse the chamber with ND96 solution to wash out the antagonist and observe the recovery of the ACh-induced current. This will not be effective for α-BTX.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
Cell Viability (MTT) Assay in SH-SY5Y Cells
This functional assay assesses the ability of the antagonists to protect against agonist-induced cytotoxicity, which can occur with prolonged α7 nAChR activation.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin
-
Agonist (e.g., high concentration of nicotine (B1678760) or Aβ peptide)
-
Antagonists: this compound, α-bungarotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates and a microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of MLA or α-BTX for 1-2 hours.
-
Agonist Treatment: Add the cytotoxic agonist to the wells and incubate for 24-48 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot cell viability against the antagonist concentration to determine the protective effect.
Comparative Summary and Recommendations
Methyllycaconitine (MLA) Citrate is the antagonist of choice for experiments requiring reversible receptor blockade. Its suitability for in vivo studies and its utility in kinetic and washout experiments make it a versatile tool for investigating the physiological roles of the α7 nAChR.[4] Caution should be exercised at higher concentrations to avoid potential off-target effects.[7]
α-Bungarotoxin (α-BTX) is unparalleled for applications demanding a complete and sustained blockade of α7 nAChRs in vitro. Its high affinity and slow dissociation make it ideal for receptor quantification in binding assays and for receptor localization in tissue preparations when conjugated to a fluorescent marker. However, its irreversible binding, toxicity, and potential immunogenicity make it unsuitable for most in vivo functional studies.[8]
References
- 1. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-bungarotoxin binding to acetylcholine receptor membranes studied by low angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyllycaconitine Citrate and PNU-282987 for Modulating α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used pharmacological tools for studying the α7 nicotinic acetylcholine (B1216132) receptor (nAChR): Methyllycaconitine citrate (B86180) (MLA), a selective antagonist, and PNU-282987, a selective agonist. Understanding the distinct properties and mechanisms of these compounds is crucial for the accurate design and interpretation of experiments in neuroscience, immunology, and drug discovery.
At a Glance: Key Pharmacological Properties
| Parameter | Methyllycaconitine Citrate (MLA) | PNU-282987 |
| Primary Action | Competitive Antagonist | Agonist |
| Binding Affinity (Ki) | ~1.4 nM (rat brain membranes) | ~26 nM (rat α7 nAChR)[1][2][3] |
| Functional Potency | IC50: ~2.75 nM (rat PC12 cells, inhibition of PNU-282987 induced ERK phosphorylation)[4] | EC50: ~154 nM (functional assay)[1] |
| Mechanism of Action | Blocks the acetylcholine binding site, preventing channel activation. | Binds to the acetylcholine binding site, inducing a conformational change that opens the ion channel. |
| Selectivity | Highly selective for α7 nAChRs over other nAChR subtypes. | Highly selective for α7 nAChRs with negligible activity at α1β1γδ and α3β4 receptors.[2][3] |
Mechanism of Action and Signaling Pathways
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+. This influx leads to membrane depolarization and the activation of various downstream signaling cascades. MLA and PNU-282987 exert their effects by directly interacting with the orthosteric binding site of the α7 nAChR, but with opposing functional outcomes.
PNU-282987: An Agonist's Cascade
PNU-282987 mimics the action of the endogenous neurotransmitter acetylcholine. Its binding to the α7 nAChR triggers the opening of the ion channel, leading to an influx of calcium ions. This increase in intracellular calcium can activate several key signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway and the Calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) pathway. These pathways are implicated in neuronal survival, synaptic plasticity, and cognitive function.
Methyllycaconitine (MLA): The Antagonist's Blockade
MLA, as a competitive antagonist, binds to the same site as acetylcholine and PNU-282987 but does not activate the receptor. Instead, it physically obstructs the binding of agonists, thereby preventing channel opening and the subsequent downstream signaling events. This makes MLA an invaluable tool for confirming the involvement of α7 nAChRs in a particular physiological or pathological process. For instance, the effects of PNU-282987 can be blocked by pre-treatment with MLA, demonstrating the α7 nAChR-specificity of PNU-282987's actions.[5][6][7]
Experimental Protocols: A Methodological Overview
The characterization and comparison of MLA and PNU-282987 rely on a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for three key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells expressing α7 nAChRs in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-MLA) and a range of concentrations of the unlabeled test compound (either MLA or PNU-282987).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through the receptor channel in response to agonist application and its inhibition by an antagonist, allowing for the determination of EC50 and IC50 values.
Protocol Outline:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the human or rat α7 nAChR subunit into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a solution containing the agonist (e.g., PNU-282987) at various concentrations to elicit a current. To test the antagonist, pre-apply the antagonist (MLA) before co-applying it with the agonist.
-
Data Analysis: Measure the peak current amplitude at each agonist concentration and plot a dose-response curve to determine the EC50. For the antagonist, plot the inhibition of the agonist-evoked current against the antagonist concentration to determine the IC50.
Calcium Imaging
This method visualizes the increase in intracellular calcium concentration following the activation of α7 nAChRs by an agonist.
Protocol Outline:
-
Cell Culture: Plate cells endogenously expressing or transfected with α7 nAChRs onto glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Imaging: Mount the dish on a fluorescence microscope equipped with a camera for time-lapse imaging.
-
Drug Application: Perfuse the cells with a baseline buffer, followed by the application of the agonist (PNU-282987). To test for antagonism, pre-incubate the cells with the antagonist (MLA) before adding the agonist.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The increase in fluorescence corresponds to an increase in intracellular calcium.
Conclusion
This compound and PNU-282987 are indispensable tools for the study of α7 nicotinic acetylcholine receptors. MLA serves as a highly potent and selective antagonist, ideal for confirming the involvement of α7 nAChRs in cellular and physiological responses. PNU-282987 is a potent and selective agonist that allows for the controlled activation of α7 nAChRs and the investigation of their downstream signaling and functional consequences. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is essential for researchers in the field to conduct rigorous and well-controlled experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methyllycaconitine Citrate: A Comparative Guide to its Selectivity for α7 over α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyllycaconitine (MLA) citrate's selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) over the α4β2 nAChR. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in their understanding and application of this selective antagonist.
Quantitative Comparison of MLA Binding Affinity and Potency
Methyllycaconitine citrate (B86180) exhibits a significantly higher affinity and potency for the α7 nAChR subtype compared to the α4β2 subtype. This selectivity has been demonstrated across various studies employing different experimental techniques. The table below summarizes key quantitative data from radioligand binding and functional assays.
| Parameter | α7 nAChR | α4β2 nAChR | Fold Selectivity (α4β2/α7) | Reference |
| Ki (nM) | 1.8 | ~33,000 | ~18,333 | [1] |
| IC50 (nM) | 2.0 | >10,000 | >5,000 | [2] |
| IC50 (nM) | 1.4 | 200 | ~143 | [3] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency. Lower values indicate higher potency. The fold selectivity is calculated by dividing the value for the less potent receptor (α4β2) by the value for the more potent receptor (α7). Variations in absolute values across different studies can be attributed to differences in experimental conditions and assay types.
Experimental Protocols
The following are detailed methodologies for two common experimental approaches used to determine the selectivity of Methyllycaconitine citrate.
Radioligand Binding Assay
This assay measures the ability of MLA to compete with a radiolabeled ligand for binding to the α7 and α4β2 nAChRs.
Objective: To determine the binding affinity (Ki) of MLA for α7 and α4β2 nAChRs.
Materials:
-
Membrane Preparations: Membranes from cell lines (e.g., HEK293, CHO) stably expressing human or rat α7 or α4β2 nAChRs, or whole rat brain membranes.[4][5]
-
Radioligand for α7 nAChR: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.[1]
-
Radioligand for α4β2 nAChR: [³H]-Epibatidine or [³H]-Cytisine.[4][5]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand such as nicotine (B1678760) (10 µM) or epibatidine.[4]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of MLA.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[4]
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[4]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the ion flow through the nAChR channels in response to an agonist, and how this is inhibited by MLA.
Objective: To determine the functional inhibitory potency (IC50) of MLA on α7 and α4β2 nAChRs.
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA for human or rat α7 and α4β2 nAChR subunits.
-
Injection System: Nanoject or equivalent microinjection system.
-
TEVC Setup: Two-electrode voltage clamp amplifier, electrodes, perfusion system, and recording chamber.
-
Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Antagonist: this compound.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., the EC50 concentration, which is the concentration that produces 50% of the maximal response). For α7 nAChRs, an EC50 for ACh is around 100-300 µM, while for α4β2 nAChRs, it is typically lower, around 1-30 µM, depending on the subunit stoichiometry.[2][6]
-
Antagonist Application: Pre-apply different concentrations of MLA for a set period (e.g., 2-5 minutes) before co-applying the same concentration of MLA with the agonist.
-
Data Acquisition: Record the peak inward current elicited by the agonist in the absence and presence of different concentrations of MLA.
-
Data Analysis: Normalize the current responses in the presence of MLA to the control response (agonist alone). Plot the normalized response against the logarithm of the MLA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Two-Electrode Voltage Clamp Assay
Signaling Pathways of α7 and α4β2 nAChRs
Activation of α7 and α4β2 nAChRs leads to distinct downstream signaling cascades, primarily due to differences in their ion permeability. The α7 nAChR is highly permeable to Ca²⁺, which acts as a second messenger to initiate a variety of intracellular events. The α4β2 nAChR is primarily permeable to Na⁺, leading to membrane depolarization, but also allows for some Ca²⁺ influx.
α7 nAChR Signaling Pathway
The high calcium permeability of the α7 nAChR allows it to couple to a wide range of calcium-dependent signaling pathways that are involved in processes such as neurotransmitter release, synaptic plasticity, and cell survival.
α7 nAChR Signaling Pathway
α4β2 nAChR Signaling Pathway
The primary role of α4β2 nAChR activation is neuronal depolarization due to Na⁺ influx, leading to the opening of voltage-gated calcium channels and subsequent neurotransmitter release. However, it can also engage in metabotropic signaling.
α4β2 nAChR Signaling Pathway
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine Citrate: A Comparative Analysis of its Cross-Reactivity with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Methyllycaconitine (MLA) citrate (B86180) for its primary targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs), versus its cross-reactivity with muscarinic acetylcholine receptors (mAChRs). Experimental data robustly demonstrates that while MLA is a potent antagonist at various nAChR subtypes, it exhibits a negligible affinity for muscarinic receptors, highlighting its high selectivity.
Executive Summary
Methyllycaconitine (MLA) is a norditerpenoid alkaloid renowned for its potent and selective antagonism of α7-containing neuronal nicotinic acetylcholine receptors (nAChRs). Understanding its selectivity profile is crucial for its application as a pharmacological tool in neuroscience research and drug development. This guide summarizes key experimental findings that establish the binding characteristics of MLA at both nicotinic and muscarinic receptors. The data unequivocally indicates that MLA's interaction with muscarinic receptors is insignificant, especially at concentrations where it potently blocks nAChR function.
Comparative Binding Affinity Data
The following table summarizes the quantitative data on the binding affinity of Methyllycaconitine (MLA) for various nicotinic and muscarinic acetylcholine receptor subtypes. The data is compiled from multiple radioligand binding and functional assay studies.
| Receptor Subtype | Ligand/Assay | Affinity (Ki/IC50) | Tissue/System |
| Nicotinic Receptors | |||
| α7 | [¹²⁵I]α-bungarotoxin | Ki = 1.4 nM | Rat brain membranes |
| α7 | [³H]MLA | Kd = 1.86 nM | Rat brain membranes[1] |
| α3β2 | Functional Assay | IC50 ≈ 80 nM | Avian DNA expressed in Xenopus oocytes |
| α4β2 | Functional Assay | IC50 ≈ 700 nM | Avian DNA expressed in Xenopus oocytes |
| α3/α6β2β3* | [¹²⁵I]α-conotoxin-MII | Ki = 33 nM | Rat striatum[2] |
| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Ki ≈ 1-10 µM | Frog and human muscle extracts[3] |
| Brain [³H]nicotine sites | [³H]nicotine | Ki = 3.7 µM | Chick brain |
| Muscarinic Receptors | |||
| General Muscarinic | [³H]quinuclidinyl benzilate | No affinity at 100 µM | Rat brain |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates a higher affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Nicotinic Receptor Binding Assay (Competitive Binding)
This protocol is a standard method used to determine the binding affinity of a compound for nicotinic receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the nAChR subtype of interest (e.g., [¹²⁵I]α-bungarotoxin for α7, [³H]cytisine for α4β2).
-
Increasing concentrations of unlabeled Methyllycaconitine citrate are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of MLA that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Muscarinic Receptor Binding Assay ([³H]Quinuclidinyl Benzilate Binding)
This protocol is used to assess the binding of compounds to the general population of muscarinic receptors.
1. Membrane Preparation:
-
Rat brain tissue is homogenized in an appropriate buffer (e.g., sodium-potassium-phosphate buffer).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Binding Assay:
-
The brain membrane preparation is incubated with the non-selective muscarinic antagonist radioligand, [³H]quinuclidinyl benzilate ([³H]QNB).
-
A high concentration of this compound (e.g., 100 µM) is added to the incubation mixture.
-
The incubation is performed at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached.
-
Non-specific binding is determined in the presence of a saturating concentration of a known muscarinic antagonist, such as atropine.
3. Separation and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding of [³H]QNB in the presence and absence of MLA is compared. A lack of significant reduction in specific binding indicates no affinity of MLA for the muscarinic receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of nicotinic and muscarinic receptors and a typical experimental workflow for assessing receptor binding.
Caption: Signaling pathway of nicotinic acetylcholine receptors.
Caption: Signaling pathway of muscarinic acetylcholine receptors.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Synthetic Methyllycaconitine Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various synthetic Methyllycaconitine (MLA) analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships of these compounds as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Methyllycaconitine (MLA), a naturally occurring norditerpenoid alkaloid, is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its complex structure, however, presents challenges for therapeutic development. This has spurred the synthesis of simplified analogs to identify more "drug-like" nAChR antagonists with improved properties.[4] This guide summarizes the antagonist activity of several synthetic MLA analogs, providing a direct comparison of their potencies against various nAChR subtypes.
Comparative Potency of MLA and its Synthetic Analogs
The antagonist potency of MLA and its synthetic analogs is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for MLA and a selection of its synthetic analogs against different nAChR subtypes.
| Compound | nAChR Subtype | IC50 Value | Reference |
| Methyllycaconitine (MLA) | α7 | 2 nM | [1][2][3][5][6][7] |
| Methyllycaconitine (MLA) | α3β4 | 2.6 µM | [1][2] |
| AE-bicyclic analogue 16 (benzyl N-side-chain) | human α7 | Reduced agonist response to 53.2 ± 1.9% at 1 nM | [1][3][5][6][7] |
| E-ring analogue (3-phenylpropyl N-side-chain) | bovine adrenal α3β4 | 11.4 µM | [1][2] |
| E-ring analogue (3-phenylpropyl N-side-chain) | rat brain α7 | 177 µM | [1] |
| Azatricyclic anthranilate ester 2 | α7 | Competitive antagonist | [4] |
| Azabicyclic/azatricyclic analogs (compounds 3-5) | rat α7, α4β2, α3β4 | 2.3 - 26.6 µM | [4] |
Elucidating the Mechanism: nAChR Signaling and Antagonism
The primary mechanism of action for MLA and its analogs involves the blockade of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to neuronal excitation. MLA acts as a competitive antagonist, binding to the same site as ACh on the α7 nAChR, thereby preventing channel opening.
Experimental Protocols
The determination of the antagonist activity of MLA analogs typically involves electrophysiological measurements on oocytes expressing specific nAChR subtypes.
Expression of nAChRs in Xenopus Oocytes
-
Xenopus laevis oocytes are prepared and injected with cRNA encoding the desired human or rat nAChR subunits (e.g., α7, α4, β2, α3, β4).
-
The oocytes are then incubated for several days to allow for the expression of the receptors on the cell membrane.
Two-Electrode Voltage Clamp Electrophysiology
This technique is used to measure the ion flow through the nAChR channels in response to acetylcholine and the inhibitory effect of the MLA analogs.
Procedure:
-
An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a saline solution.
-
The MLA analog is pre-applied to the oocyte for a set duration (e.g., 2 minutes).[1]
-
The analog is then co-applied with a specific concentration of acetylcholine (ACh), typically the concentration that elicits a half-maximal response (EC50).[4]
-
The resulting current is measured and compared to the current elicited by ACh alone.
-
Concentration-response curves are generated by testing a range of analog concentrations to determine the IC50 value.[4]
Structure-Activity Relationship Insights
The data from various studies on synthetic MLA analogs have provided valuable insights into their structure-activity relationships:
-
N-Side-Chain: The nature of the substituent on the piperidine (B6355638) nitrogen significantly influences antagonist activity. Bulkier N-side-chains, particularly those with a phenyl moiety, tend to enhance antagonist activity at human α7 nAChRs compared to smaller alkyl side-chains.[1][2] For instance, the benzyl (B1604629) N-side-chain in analogue 16 resulted in greater inhibition of the agonist response compared to analogs with methyl or ethyl side-chains.[1]
-
Ester Side-Chain: The anthranilate ester side-chain is crucial for the high potency of MLA.[4] Simpler analogs lacking this feature generally exhibit lower potency.
-
Core Structure: Simplification of the complex hexacyclic core of MLA to bicyclic or tricyclic systems can still yield compounds with antagonist activity, although generally with reduced potency compared to the parent molecule.[1][4] These simplified cores, however, offer greater synthetic accessibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - UCL Discovery [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Validating α7-Nicotinic Acetylcholine Receptor Expression: A Comparative Guide to Radioligand Binding Assays Using [3H]MLA
For researchers, scientists, and drug development professionals, the accurate characterization of α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) expression is crucial for advancing our understanding of neurological disorders and developing targeted therapeutics. This guide provides a comprehensive comparison of [3H]Methyllycaconitine ([3H]MLA) as a radioligand for α7-nAChR validation, presenting its performance against a common alternative, [125I]α-bungarotoxin, supported by experimental data and detailed protocols.
Executive Summary
Performance Comparison: [3H]MLA vs. [125I]α-bungarotoxin
The selection of an appropriate radioligand is paramount for the success of receptor binding assays. The ideal radioligand exhibits high affinity for the target receptor and low non-specific binding. A comparison of [3H]MLA and [125I]α-bungarotoxin reveals key differences in their binding characteristics to α7-nAChRs in rat brain membranes.
| Parameter | [3H]MLA | [125I]α-bungarotoxin | Reference |
| Dissociation Constant (Kd) | 1.86 ± 0.31 nM | ~5 nM | [1] |
| Maximum Binding Capacity (Bmax) | ~19.4 fmol/mg protein* | ~16 fmol/mg protein** | [2][3] |
| Association Half-life (t1/2) | 2.3 min | Slow | [1] |
| Dissociation Half-life (t1/2) | 12.6 min | Very Slow | [1] |
| Signal-to-Noise Ratio | Good | Lower | [1] |
| Selectivity | High for α7-nAChR | Binds to other nAChR subtypes | |
| Safety | Lower energy beta emitter | Higher energy gamma emitter |
*Note: Bmax value is for [3H]acetylcholine and serves as an estimate for a tritiated agonist.[2] **Note: Bmax value is for [125I]BGT II-S1, a component of bungarotoxin.[3]
[3H]MLA demonstrates a higher affinity (lower Kd) for α7-nAChRs compared to [125I]α-bungarotoxin.[1] Furthermore, the rapid association and dissociation kinetics of [3H]MLA allow for reaching equilibrium in a shorter timeframe, making it more suitable for high-throughput screening and detailed kinetic studies.[1] A significant advantage of [3H]MLA is its good signal-to-noise ratio, which is crucial for the accurate quantification of receptor density.[1]
Experimental Protocols
Radioligand Binding Assay with [3H]MLA using Rat Brain Membranes
This protocol outlines the key steps for a competitive radioligand binding assay to determine the expression of α7-nAChR in rat brain tissue using [3H]MLA.
1. Materials and Reagents:
-
[3H]MLA (Specific Activity: 15-30 Ci/mmol)
-
Unlabeled MLA (for non-specific binding determination)
-
Rat brain tissue (e.g., hippocampus or cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Polypropylene assay tubes
2. Rat Brain Membrane Preparation:
-
Dissect the desired brain region (e.g., hippocampus) from adult rats on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation at -80°C until use.
3. Binding Assay:
-
Thaw the membrane preparation on ice.
-
Set up the assay tubes in triplicate for total binding, non-specific binding, and competitor displacement.
-
Total Binding: Add 100 µL of Assay Buffer, 50 µL of [3H]MLA (final concentration ~2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 100 µL of unlabeled MLA (final concentration 1 µM), 50 µL of [3H]MLA (final concentration ~2 nM), and 100 µL of the membrane preparation.
-
Competitor Displacement (Optional): Add 50 µL of increasing concentrations of a test compound, 50 µL of [3H]MLA (final concentration ~2 nM), and 100 µL of the membrane preparation.
-
Incubate the tubes at room temperature (or 4°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter after an equilibration period.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]MLA to determine the Kd and Bmax values using non-linear regression analysis.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
α7-Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: α7-nAChR activation by an agonist leads to Ca²⁺ influx, initiating downstream signaling cascades including the PI3K/Akt and ERK/CREB pathways, which are crucial for neuronal survival and plasticity.
Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow for performing a radioligand binding assay to characterize α7-nAChR expression.
Conclusion
The use of [3H]MLA as a radioligand offers a robust and reliable method for the validation and quantification of α7-type nicotinic acetylcholine receptors. Its superior binding kinetics and high affinity, as demonstrated in the comparative data, provide a clear advantage over alternatives like [125I]α-bungarotoxin. The detailed experimental protocol and visualized workflows presented in this guide are intended to equip researchers with the necessary tools to confidently and accurately assess α7-nAChR expression, thereby facilitating advancements in neuroscience and drug discovery.
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High- and low-affinity binding of [3H]acetylcholine at nicotinic cholinergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of the bungarotoxin fraction II-S1 to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Efficacy of Methyllycaconitine Citrate: A Comparative Guide for Researchers Utilizing Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), with other alternative antagonists. The in vivo effects of MLA, substantiated by data from knockout mouse models, are detailed to assist researchers, scientists, and drug development professionals in designing and interpreting their experimental studies.
Executive Summary
Methyllycaconitine citrate stands as a critical tool for investigating the physiological and pathological roles of the α7 nAChR. Its high selectivity and potency make it a preferred antagonist for in vivo studies. The use of α7 nAChR knockout mice has been instrumental in validating the on-target effects of MLA and in dissecting the specific contributions of this receptor to various biological processes. This guide presents a comparative analysis of MLA with other α7 nAChR antagonists, provides detailed experimental protocols, and visualizes key signaling pathways and workflows to facilitate future research in this domain.
Comparative Analysis of α7 nAChR Antagonists
The following tables summarize the in vivo and in vitro data for this compound and provide a comparison with other notable α7 nAChR antagonists.
In Vivo Acute Toxicity of this compound in α7 nAChR Knockout Mice
| Compound | Mouse Genotype | LD50 (mg/kg body weight) |
| Methyllycaconitine (MLA) | Wild-Type | 4.2 ± 0.9 |
| Heterozygous Knockout (α7+/-) | 3.7 ± 1.1 | |
| Homozygous Knockout (α7-/-) | 3.3 ± 0.9 | |
| Anabasine (Nicotinic Agonist) | Wild-Type | 1.6 ± 0.3 |
| Heterozygous Knockout (α7+/-) | 2.0 ± 0.4 | |
| Homozygous Knockout (α7-/-) | 1.8 ± 0.3 |
Data from a study on the acute toxicosis of MLA in mice suggests that the α7 nAChR does not play an integral role in the acute lethal effects of MLA, pointing towards other nAChR subunits, likely at the neuromuscular junction, as the primary targets for its acute toxicity.
Comparison of α7 nAChR Antagonists
| Antagonist | Type | Potency (Ki or IC50) | In Vivo Dose Range (Mice) | Key In Vivo Applications |
| Methyllycaconitine (MLA) citrate | Competitive Antagonist | Ki = 1.4 nM | 1.0 - 10.0 mg/kg (i.p.) | Studying cognitive function, inflammation, and neuroprotection.[1][2][3][4] |
| α-Conotoxin PnIA | Peptide Competitive Antagonist | IC50 ≈ 50.4 nM (at rat α7) | Not widely reported for in vivo mouse studies | Primarily used in vitro for its high selectivity. |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | IC50 = 0.37 µM (for α4β2) | 1.0 - 6.0 mg/kg (s.c.) | Primarily used as an α4β2 nAChR antagonist, but can affect other subtypes at higher concentrations.[5][6][7] |
Experimental Protocols
Acute Toxicity Assessment of this compound in Mice
Objective: To determine the median lethal dose (LD50) of this compound in wild-type, heterozygous, and homozygous α7 nAChR knockout mice.
Materials:
-
This compound (Tocris Bioscience, Cat. No. 1029)
-
Sterile saline (0.9%)
-
Wild-type, heterozygous (α7+/-), and homozygous (α7-/-) α7 nAChR knockout mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Divide mice of each genotype into groups of at least 6 animals per dose.
-
Administer a single i.p. injection of MLA at varying doses to the respective groups. A range of doses from 1 mg/kg to 10 mg/kg is a reasonable starting point based on published data.
-
Observe the animals continuously for the first 4 hours after injection and then at regular intervals for up to 48 hours.
-
Record the number of mortalities in each group.
-
Calculate the LD50 for each genotype using a recognized statistical method, such as probit analysis.
Assessment of Cognitive Dysfunction Induced by this compound
Objective: To evaluate the effect of MLA on cognitive function using the T-maze spontaneous alternation task.[2][8]
Materials:
-
This compound
-
Sterile saline
-
T-maze apparatus
-
Wild-type mice
Procedure:
-
Dissolve this compound in sterile saline.
-
Administer MLA via intraperitoneal (i.p.) injection at doses ranging from 0.03 to 0.3 mg/kg, 40 minutes prior to the T-maze trial.[8]
-
Place each mouse at the start arm of the T-maze and allow it to move freely.
-
Record the sequence of arm entries over a set period (e.g., 8 minutes).
-
An alternation is defined as entry into all three arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Compare the performance of MLA-treated mice to saline-treated control mice.
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The activation of α7 nAChR by acetylcholine or other agonists leads to the opening of its ion channel, allowing the influx of cations, primarily Ca2+.[9][10][11] This increase in intracellular calcium triggers several downstream signaling cascades that are implicated in neuroprotection, anti-inflammatory responses, and modulation of cognitive functions. Methyllycaconitine acts as a competitive antagonist, blocking the binding of agonists and thereby inhibiting these downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress | PLOS One [journals.plos.org]
- 5. α4β2 nicotinic acetylcholine receptors intrinsically influence body weight in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The effects of DHBE and MLA on nicotine-induced enhancement of contextual fear conditioning in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Specificity of Methyllycaconitine Citrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of Methyllycaconitine (MLA) citrate, a widely used antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), across various cell lines. We present its specificity profile in contrast to other nAChR antagonists, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity for the α7 nAChR has made it an invaluable tool for elucidating the physiological and pathological roles of this receptor in the central nervous system and beyond. However, a thorough understanding of its activity at other nAChR subtypes and its effects in various cellular contexts is crucial for the accurate interpretation of experimental results.
Comparative Analysis of MLA Specificity
The inhibitory potency of MLA is most pronounced at the α7 nAChR, where it exhibits nanomolar affinity. Its specificity is demonstrated by comparing its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) across different nAChR subtypes.
| Antagonist | nAChR Subtype | Ki (nM) | IC50 (nM) | Cell Line/System Used | Reference(s) |
| Methyllycaconitine (MLA) | α7 | 1.4 - 33 | ~2 | Rat brain membranes, Striatum | [1] |
| α4β2 | 1,500 | HEK 293 cells | [3] | ||
| α3β4 | 640 | Xenopus oocytes | [4] | ||
| α3/α6β2β3* | 33 | Rat striatal synaptosomes | |||
| α-Bungarotoxin | α7 | 1.6 | Oocytes | [5] | |
| α3β4 | > 3,000 | Oocytes | [5] | ||
| Mecamylamine (B1216088) | α7 | 6,900 | Xenopus oocytes | [4] | |
| α3β4 | 640 | Xenopus oocytes | [4] | ||
| α4β2 | 2,500 | Xenopus oocytes | [4] | ||
| Dihydro-β-erythroidine (DHβE) | α4β2 | 820 (rat) | 410 (human α3β2) | HEK293 cells, Xenopus oocytes | [6][7] |
| α3β4 | 23,100 (human) | Xenopus oocytes | [6] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.
Specificity of MLA in Different Cell Lines
The effect of MLA in a specific cell line is dictated by the expression profile of nAChR subunits. Below is a summary of nAChR subunit expression in commonly used cell lines, providing a basis for predicting the cellular response to MLA.
| Cell Line | Predominantly Expressed nAChR Subunits (mRNA or Protein) | Expected Sensitivity to MLA | Reference(s) |
| SH-SY5Y | α3, α5, α7, β2, β4 | High sensitivity due to α7 expression. MLA can be used to isolate α7-mediated effects from those of other expressed nAChRs. | |
| PC12 | α3, α5, α7, β2, β3, β4 | High sensitivity due to α7 expression. Useful for studying the role of α7 nAChRs in neuronal differentiation and signaling. | |
| A549 | α7 (high), other subunits detected | High sensitivity. A model for investigating the role of α7 nAChRs in lung cancer cell proliferation and signaling. | |
| MCF-7 | α5, α7, α9, β4 (overexpressed compared to normal cells) | High sensitivity. Suitable for studying the involvement of α7 nAChRs in breast cancer progression. | |
| HUVEC | α1, α3, α5, α7, α9, α10, β1, β2, β4 | Moderate to high sensitivity. A model for exploring the role of α7 nAChRs in angiogenesis and endothelial cell function. | [7] |
| HEK293 | Low to negligible endogenous nAChR expression | Low endogenous sensitivity. Primarily used for heterologous expression of specific nAChR subtypes to study the pharmacology of MLA on a defined receptor population. Co-expression with RIC-3 can facilitate functional α7 nAChR expression. | [3] |
Experimental Protocols
Accurate assessment of MLA's specificity relies on robust experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of MLA for a specific nAChR subtype.
Materials:
-
Cell membranes prepared from cell lines expressing the nAChR of interest (e.g., SH-SY5Y for endogenous α7, or transfected HEK293 cells).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin for α7 nAChRs).
-
Methyllycaconitine citrate.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane protein to each well.
-
Competition Binding: Add increasing concentrations of MLA to the wells.
-
Radioligand Addition: Add a constant, low concentration of the radioligand to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the MLA concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the ion flow through channels in the entire cell membrane in response to agonist application, and how this is affected by an antagonist.
Objective: To determine the IC50 of MLA for inhibiting agonist-induced currents through a specific nAChR subtype.
Materials:
-
Cells expressing the nAChR of interest, plated on coverslips.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal solution (pipette solution) (e.g., in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 2 ATP, pH 7.2).
-
External solution (bath solution) (e.g., in mM: 140 NaCl, 2.8 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 glucose, pH 7.4).
-
Agonist (e.g., acetylcholine or a specific agonist like PNU-282987 for α7 nAChRs).
-
This compound.
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Cell Approach: Under a microscope, carefully approach a single cell with the patch pipette.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of the nAChR agonist to the cell using a perfusion system and record the resulting inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of MLA and record the inhibited current responses.
-
Data Analysis: Normalize the current responses in the presence of MLA to the control response (agonist alone). Plot the normalized current as a function of the MLA concentration to determine the IC50 value.
Visualizing MLA's Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by MLA and the general workflow for assessing its specificity.
Caption: Competitive antagonism of MLA at the α7 nAChR.
Caption: Workflow for assessing MLA specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Divergent Impact of Methyllycaconitine Citrate Across Animal Models of Addiction: A Comparative Guide
For Immediate Release
This guide offers a comparative analysis of the effects of Methyllycaconitine (MLA) citrate (B86180), a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), across various animal models of addiction. The data presented herein, targeted towards researchers, scientists, and drug development professionals, reveals a nuanced and substance-dependent profile for MLA, highlighting its potential therapeutic utility for certain substance use disorders while suggesting limitations for others.
Methyllycaconitine acts as a competitive antagonist at α7 nicotinic acetylcholine receptors, which are ligand-gated ion channels implicated in various cognitive processes and the pathophysiology of addiction. By blocking these receptors, MLA can modulate downstream neurotransmitter systems, most notably the mesolimbic dopamine (B1211576) pathway, which is central to the rewarding effects of most drugs of abuse.
Contrasting Efficacy: A Summary of Findings
The experimental evidence compiled from rodent models demonstrates that MLA citrate has significant, albeit varied, effects on the reinforcing and relapse-related behaviors associated with nicotine (B1678760), opioids, and stimulants. In stark contrast, the available data suggests a limited role for α7 nAChR antagonism in modulating alcohol addiction behaviors.
Nicotine Addiction Models
In models of nicotine addiction, MLA has shown a capacity to reduce the primary reinforcing effects of the drug. Systemic administration of MLA has been found to decrease intravenous nicotine self-administration in rats, suggesting that α7 nAChRs play a role in mediating the rewarding properties of nicotine itself.[1] However, the same studies indicate that MLA does not precipitate withdrawal symptoms, pointing to a specific role in reward rather than physical dependence.[1]
Opioid Addiction Models
The most compelling effects of MLA have been observed in models of opioid relapse. Specifically, in heroin-addicted rats, MLA effectively blocks the reinstatement of conditioned place preference (CPP) triggered by a priming dose of heroin.[2] This suggests that α7 nAChRs are critically involved in the retrieval of associative memories that link environmental cues with the rewarding experience of the drug, a key driver of relapse.[2] Importantly, MLA did not affect the initial acquisition of heroin CPP or ongoing heroin self-administration, indicating its potential utility is likely targeted at preventing relapse rather than managing initial use or dependence.[2]
Stimulant Addiction Models
Evidence also points to the involvement of α7 nAChRs in the reinforcing effects of stimulants. In rats, direct microinjection of MLA into the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry, attenuates the reward-potentiating effects of both cocaine and nicotine as measured by intracranial self-stimulation (ICSS). Furthermore, in mouse models of methamphetamine use, MLA has been shown to inhibit drug-induced behaviors and attenuate some of the neurotoxic effects of the substance.
Alcohol Addiction Models
In contrast to the findings with other substances, the current body of research has not demonstrated a significant effect of MLA on alcohol consumption in common animal models. Studies utilizing the "drinking-in-the-dark" paradigm, a model of binge-like drinking, found that systemic administration of MLA did not alter ethanol (B145695) consumption in mice.[3] Similarly, MLA did not affect ethanol-induced locomotor stimulation or dopamine release in the nucleus accumbens in another study.[3] While other research points to a role for α7 nAChRs in some of the physiological and neurotoxic effects of alcohol, direct pharmacological blockade with MLA has not, to date, shown efficacy in reducing addiction-related behaviors like self-administration or preference.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of MLA across different animal models of addiction.
Table 1: Effects of Methyllycaconitine (MLA) on Nicotine & Stimulant Addiction Models
| Substance | Animal Model | Behavioral Paradigm | MLA Administration | Key Quantitative Finding |
| Nicotine | Rat | Intravenous Self-Administration | 3.9 & 7.8 mg/kg, i.p. | Significantly reduced nicotine self-administration.[1] |
| Nicotine | Rat | Intracranial Self-Stimulation (ICSS) | 1, 3, 9 µg/µl per side, intra-VTA | Attenuated nicotine-induced potentiation of brain stimulation reward. |
| Cocaine | Rat | Intracranial Self-Stimulation (ICSS) | 1, 3, 9 µg/µl per side, intra-VTA | Attenuated cocaine-induced potentiation of brain stimulation reward. |
| Methamphetamine | Mouse | Locomotor Activity (Climbing) | Not Specified | Inhibited METH-induced climbing behavior by 50%. |
Table 2: Effects of Methyllycaconitine (MLA) on Opioid & Alcohol Addiction Models
| Substance | Animal Model | Behavioral Paradigm | MLA Administration | Key Quantitative Finding |
| Heroin | Rat | Conditioned Place Preference (Acquisition) | 4 mg/kg, s.c. | No effect on the acquisition of heroin CPP.[2] |
| Heroin | Rat | Conditioned Place Preference (Reinstatement) | 4 mg/kg, s.c. | Blocked reinstatement of heroin-primed CPP.[2] |
| Heroin | Rat | Intravenous Self-Administration | 4 mg/kg, s.c. | No effect on reinstatement of heroin self-administration.[2] |
| Alcohol | Mouse | Drinking-in-the-Dark (DID) | 5-10 mg/kg, i.p. | No effect on binge-like ethanol consumption.[1] |
| Alcohol | Mouse | Locomotor Stimulation | 2 mg/kg, i.p. | No effect on ethanol-induced locomotor stimulation.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Detailed Experimental Protocols
Heroin Conditioned Place Preference (CPP) in Rats
This protocol is adapted from studies investigating the effect of MLA on the reinstatement of heroin-seeking behavior.[2]
-
Animals: Male Wistar rats are used.
-
Apparatus: A three-compartment CPP apparatus is utilized, with two larger outer compartments differing in visual and tactile cues, separated by a smaller central compartment.
-
Procedure:
-
Habituation/Pre-Test (Day 1): Rats are placed in the central compartment and allowed to freely explore all three compartments for 15 minutes to establish baseline preference.
-
Conditioning (Days 2-9): A biased procedure is used. On alternate days, rats receive an injection of heroin (1 mg/kg, s.c.) and are confined to their initially non-preferred compartment for 30 minutes. On the intervening days, they receive a saline injection and are confined to their preferred compartment. This occurs for a total of 4 drug pairings and 4 saline pairings.
-
Post-Conditioning Test (Day 10): Rats are again allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded to confirm a preference for the drug-paired side.
-
Extinction: Following successful conditioning, rats undergo daily sessions where they receive saline injections and are allowed to explore the apparatus until the preference for the drug-paired side is extinguished (returns to baseline levels).
-
Reinstatement Test: On the test day, rats are pre-treated with MLA (4 mg/kg, s.c.) or saline 20 minutes before a priming injection of heroin (1 mg/kg, s.c.). They are then immediately placed in the apparatus, and preference is re-assessed. A blockade of reinstatement is indicated if the MLA-treated group does not show a renewed preference for the drug-paired chamber compared to the saline group.
-
Nicotine Intravenous Self-Administration (IVSA) in Rats
This protocol is based on studies assessing the primary reinforcing effects of nicotine.[1]
-
Animals: Male Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a light cue. Presses on the "inactive" lever have no consequence. Training continues until stable responding is established.
-
MLA Treatment: Once stable self-administration is achieved, rats receive a pre-treatment injection of MLA (e.g., 3.9 or 7.8 mg/kg, i.p.) or saline prior to the self-administration session.
-
Data Analysis: The number of infusions earned (active lever presses) is recorded. A significant reduction in infusions in the MLA-treated group compared to the saline control group indicates that MLA has attenuated the reinforcing effects of nicotine.
-
Conclusion
The selective α7 nAChR antagonist Methyllycaconitine citrate exhibits a distinct and substance-dependent profile in animal models of addiction. It shows promise in reducing the reinforcing effects of nicotine and, most notably, in preventing relapse to opioid-seeking behavior by interfering with drug-associated memories. Its efficacy in stimulant models also warrants further investigation. Conversely, the current evidence does not support a role for MLA in reducing alcohol consumption. These contrasting findings underscore the complexity of the neurobiological underpinnings of addiction and highlight the importance of targeting specific receptor systems based on the substance of abuse. Further research is necessary to fully elucidate the therapeutic potential and limitations of α7 nAChR antagonists in the treatment of addiction.
References
Safety Operating Guide
Proper Disposal of Methyllycaconitine Citrate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Methyllycaconitine citrate (B86180) (MLA), a potent neurotoxin. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Regulatory Status
Methyllycaconitine citrate is a diterpenoid alkaloid and a potent antagonist of nicotinic acetylcholine (B1216132) receptors. While some safety data sheets (SDS) may indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its significant biological activity warrants careful handling and disposal. Local regulations may vary, and it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
In-Lab Deactivation via Alkaline Hydrolysis
For small quantities of this compound waste, particularly in solution, in-lab deactivation through alkaline hydrolysis is the recommended procedure. This process, also known as saponification, breaks down the ester groups in the molecule, which are responsible for its high toxicity, yielding significantly less toxic products.
Experimental Protocol: Alkaline Hydrolysis of this compound
Objective: To hydrolyze this compound in waste solutions to reduce its toxicity prior to disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol (B145695) or methanol (B129727) (optional, to aid solubility)
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Heat source (e.g., hot plate with stirrer)
-
Glass beaker or flask
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound waste solution in a glass beaker or flask of appropriate size.
-
Basification: Slowly add a 1 M solution of NaOH or KOH to the waste solution while stirring. If the MLA is in a non-aqueous solvent, a solution of NaOH or KOH in ethanol or methanol can be used.
-
pH Adjustment: Monitor the pH of the solution using pH strips or a pH meter. Continue adding the basic solution until the pH is between 10 and 12.
-
Heating and Reaction: Gently heat the solution to 50-60°C with continuous stirring. Maintain this temperature for at least 2 hours to ensure complete hydrolysis. For more stable aconitine (B1665448) alkaloids, a longer reaction time or higher temperature may be necessary, but for routine laboratory waste, this procedure provides a significant reduction in toxicity.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Disposal of Hydrolyzed Solution: The resulting solution, containing the less toxic hydrolysis products, can typically be disposed of down the sanitary sewer with copious amounts of water. However, it is imperative to confirm this with your local EHS guidelines , as some institutions may have stricter regulations.
Direct Disposal Procedures
If in-lab deactivation is not feasible or for solid forms of the compound, the following direct disposal methods should be employed.
Disposal of Small Quantities
For very small quantities (typically less than 1 gram) of solid this compound, some safety data sheets suggest disposal as household waste. However, a more prudent approach for a laboratory setting is to treat it as chemical waste.
Procedure:
-
Place the solid this compound in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), the quantity, and the date.
-
Dispose of the container in the designated solid chemical waste stream as directed by your institution's EHS office.
Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound and any materials grossly contaminated with it (e.g., personal protective equipment, absorbent pads from a spill), these should be treated as hazardous waste.
Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.
-
Packaging:
-
Solid Waste: Place in a durable, leak-proof container and seal it.
-
Contaminated Labware (e.g., glassware, pipette tips): If not reusable after decontamination, place in a designated sharps or glass waste container.
-
Contaminated PPE and Debris: Place in a labeled hazardous waste bag.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.
-
Storage: Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Value | Source/Comments |
| Toxicity Reduction via Hydrolysis | The toxicity of aconitine alkaloids is significantly reduced by the hydrolysis of their ester groups. | |
| pH for Alkaline Hydrolysis | 10 - 12 | Ensures effective saponification of the ester moieties. |
| Temperature for Hydrolysis | 50 - 60°C | Accelerates the hydrolysis reaction without excessive energy consumption. |
| Reaction Time for Hydrolysis | ≥ 2 hours | Recommended time to ensure a high degree of detoxification. |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
